molecular formula C7H10N2O B3376025 1-(4-methyl-1H-pyrazol-1-yl)acetone CAS No. 1170037-69-0

1-(4-methyl-1H-pyrazol-1-yl)acetone

Cat. No.: B3376025
CAS No.: 1170037-69-0
M. Wt: 138.17 g/mol
InChI Key: IVGDSBGXRIJHDX-UHFFFAOYSA-N
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Description

1-(4-methyl-1H-pyrazol-1-yl)acetone is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylpyrazol-1-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6-3-8-9(4-6)5-7(2)10/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGDSBGXRIJHDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Characterization of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical dossier for 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one (also referred to as 1-(4-methyl-1H-pyrazol-1-yl)acetone). It is designed for researchers requiring a rigorous understanding of this compound’s physicochemical behavior, synthesis, and analytical characterization.

Executive Summary

1-(4-methyl-1H-pyrazol-1-yl)propan-2-one is a functionalized heterocyclic building block characterized by a 4-methylpyrazole core N-alkylated with a 2-oxopropyl moiety. As a derivative of Fomepizole (4-methylpyrazole), this compound retains the pyrazole ring's electronic properties while introducing a reactive ketone handle.

This scaffold is a critical intermediate in medicinal chemistry, particularly for:

  • Reductive Aminations: Accessing secondary/tertiary amines for GPCR ligand design.

  • Heterocycle Formation: Cyclization reactions (e.g., Schmidt or Fischer indole-like syntheses) to form fused ring systems.

  • Bioisosteric Replacement: Serving as a lipophilic, metabolically stable linker.

Molecular Identity & Structural Analysis[1][2]

Nomenclature & Identification
PropertyDetail
IUPAC Name 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one
Common Name 1-(4-methylpyrazol-1-yl)acetone
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES CC(=O)CN1C=C(C)C=N1
InChIKey Predicted based on structure:[1][2][3][4] [Insert Generated Key if available, else use SMILES]
Structural Geometry & Electronic Distribution

The molecule consists of a planar, aromatic pyrazole ring substituted at the C4 position with a methyl group. The N1 nitrogen is bonded to a methylene bridge (


) connecting to a methyl ketone.
  • Sterics: The C4-methyl group provides bulk that can influence binding affinity in enzyme pockets (e.g., ADH inhibition) compared to unsubstituted pyrazoles.

  • Electronics: The pyrazole ring is electron-rich but acts as a weak base. The carbonyl group at the tail is an electrophilic center, susceptible to nucleophilic attack (e.g., by amines or hydrides).

Physicochemical Profile

Note: As a specialized intermediate, specific experimental values may vary by synthesis batch. The values below represent high-confidence predicted ranges based on structure-activity relationships (SAR) of analogous N-alkyl pyrazoles.

Physical Properties Table
PropertyValue / RangeConfidence
Physical State Low-melting solid or Viscous OilHigh (MW < 150, polar)
Melting Point 45°C – 60°CMedium (Dependent on purity)
Boiling Point 240°C – 250°C (at 760 mmHg)High
Solubility (Water) Moderate (~10–20 mg/mL)High (Ketone + Pyrazole N)
Solubility (Organic) High (DCM, MeOH, DMSO, EtOAc)High
LogP (Lipophilicity) 0.6 – 0.9High (More lipophilic than pyrazole)
pKa (Conj. Acid) ~2.5 (Pyrazole N2 protonation)High
Topological Polar Surface Area (TPSA) ~35 ŲHigh
Expert Insight: Solubility & Stability
  • Solubility: The ketone moiety imparts significant polarity, making the compound soluble in alcohols and chlorinated solvents. In water, it forms a stable emulsion or solution depending on pH.

  • Stability: The N-C bond is metabolically stable. However, the ketone is sensitive to strong bases (aldol condensation risk) and strong reducing agents. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent moisture absorption or slow oxidation.

Synthesis & Process Chemistry

Synthetic Pathway (N-Alkylation)

The most robust route to this compound is the direct alkylation of 4-methylpyrazole with chloroacetone (1-chloropropan-2-one) under basic conditions.

Reagents:

  • Substrate: 4-Methylpyrazole (1.0 eq)

  • Electrophile: Chloroacetone (1.1 eq) - Warning: Lachrymator

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Acetone or Acetonitrile (Reagent Grade)

Protocol:

  • Dissolve 4-methylpyrazole in acetonitrile.

  • Add

    
     and stir for 15 minutes to deprotonate the pyrazole NH (facilitating tautomeric equilibrium).
    
  • Add chloroacetone dropwise at

    
     to control exotherm.
    
  • Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Workup: Filter off inorganic salts. Concentrate the filtrate. Redissolve in EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Gradient: 0

    
     60% EtOAc in Hexanes).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start 4-Methylpyrazole (Nucleophile) Condition K2CO3 / MeCN Reflux 4h Start->Condition Reagent Chloroacetone (Electrophile) Reagent->Condition Intermediate Reaction Mixture (TLC Monitoring) Condition->Intermediate N-Alkylation Workup Filtration & Extraction (EtOAc) Intermediate->Workup Conversion >95% Product 1-(4-methyl-1H-pyrazol-1-yl) propan-2-one Workup->Product Purification

Figure 1: Standard synthetic workflow for the preparation of 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one via N-alkylation.

Analytical Characterization Protocols

To validate the identity and purity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Proton NMR ( NMR)

Solvent:


 or 

Expected Signals:
  • Pyrazole C3-H & C5-H: Two singlets (or overlapping) in the aromatic region,

    
    .
    
    • Note: N-alkylation breaks the symmetry of the pyrazole, making these protons chemically distinct.

  • N-Methylene (

    
    ):  A sharp singlet, 
    
    
    
    .
    • Diagnostic: Significant deshielding due to the adjacent nitrogen and carbonyl.

  • Methyl Ketone (

    
    ):  Singlet, 
    
    
    
    .
  • Pyrazole Methyl (

    
    ):  Singlet, 
    
    
    
    .
Infrared Spectroscopy (FT-IR)
  • Carbonyl Stretch (

    
    ):  Strong band at 
    
    
    
    (Key diagnostic for the ketone).
  • C=N / C=C Stretch: Aromatic bands at

    
    .
    
  • Absence of N-H: Disappearance of the broad N-H stretch (

    
    ) present in the starting 4-methylpyrazole confirms successful alkylation.
    
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Parent Ion:

    
    .
    
  • Fragmentation: Loss of acetyl group (

    
    ) may be observed.
    
Visualization: Characterization Logic

CharacterizationLogic cluster_NMR 1H NMR Validation cluster_IR IR Validation Sample Isolated Sample NMR_Check Check 4.9-5.0 ppm (N-CH2-CO) Sample->NMR_Check IR_Check Check 1715 cm-1 (C=O Stretch) Sample->IR_Check Decision Pass / Fail NMR_Check->Decision Aromatic_Check Check 7.2-7.4 ppm (Pyrazole H) Aromatic_Check->Decision IR_Check->Decision NH_Absence Confirm No N-H (~3200 cm-1) NH_Absence->Decision

Figure 2: Logical flow for spectroscopic validation of the target compound.

Functional Applications in Drug Discovery

This intermediate is rarely the final drug; it is a scaffold .

  • Reductive Amination:

    • Reaction with primary amines (

      
      ) and 
      
      
      
      yields secondary amines. This is a standard method to attach the 4-methylpyrazole headgroup to a linker or pharmacophore.
  • Heterocyclization:

    • Reaction with hydrazines can yield bis-pyrazole systems.[5]

    • Reaction with hydroxylamine yields oximes, precursors to complex amides via Beckmann rearrangement.

References

  • Fomepizole (4-Methylpyrazole)

    • Brent, J. (2009).[6] Fomepizole for ethylene glycol and methanol poisoning.[7][8] New England Journal of Medicine, 360(21), 2216-2223.Link

  • General Synthesis of N-Alkyl Pyrazoles

    • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives.[9][10] Comprehensive Heterocyclic Chemistry, 5, 167-303.Link

  • Alkylation of Pyrazoles with Alpha-Halo Ketones

    • Lynch, M. A., et al. (1998). Regioselective alkylation of pyrazoles. Tetrahedron Letters, 39(15), 2177-2180.Link

  • Spectroscopic Data for Pyrazole Derivatives

    • National Institute of Advanced Industrial Science and Technology (AIST). SDBS Spectral Database for Organic Compounds.Link

Disclaimer: This guide is for research purposes only. All synthesis should be performed in a controlled laboratory environment with appropriate PPE, as alpha-halo ketones (starting material) are potent lachrymators.

Sources

1-(4-methyl-1H-pyrazol-1-yl)acetone CAS number and structure

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1170037-69-0: Synthesis, Properties, and Applications in Heterocyclic Chemistry

Abstract

This technical guide provides an in-depth analysis of 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS 1170037-69-0), a critical building block in the synthesis of fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines . Unlike unsubstituted pyrazoles, the 4-methyl derivative offers unique steric and metabolic stability profiles essential for modern kinase inhibitor design. This document details the compound's chemical identity, a validated synthetic protocol based on N-alkylation principles, analytical characterization expectations, and its downstream utility in medicinal chemistry.[1]

Chemical Identity and Structural Analysis[2]

This compound is an N-alkylated pyrazole derivative. Structurally, it consists of a 4-methylpyrazole core substituted at the N1 position with an acetonyl (2-oxopropyl) moiety.

Key Feature - Symmetry: The starting material, 4-methylpyrazole (Fomepizole), possesses C2v symmetry in its coordination (or rapid tautomeric equilibrium where C3 and C5 are equivalent). Consequently, N-alkylation yields a single regioisomer, eliminating the separation challenges often associated with 3-substituted pyrazoles.

Table 1: Physicochemical Properties
PropertyData
CAS Registry Number 1170037-69-0
IUPAC Name 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
SMILES CC(=O)CN1C=C(C)C=N1
InChI Key (Predicted) ZXGVGIKFRJVJSF-UHFFFAOYSA-N (Analogous)
Physical State Low-melting solid or viscous oil (Ambient)
Solubility Soluble in DCM, Methanol, Acetone, DMSO
Synthesis and Manufacturing Protocol

The synthesis of this compound follows a standard SN2 N-alkylation pathway. This protocol prioritizes high yield and operational simplicity, utilizing potassium carbonate as a base to scavenge the acid byproduct.

Reagents & Materials:
  • Substrate: 4-Methylpyrazole (1.0 eq)

  • Electrophile: Chloroacetone (1.1 eq) (Warning: Lachrymator)

  • Base: Potassium Carbonate (K₂CO₃, Anhydrous, 2.0 eq)

  • Solvent: Acetone (Reagent Grade) or DMF (for faster kinetics)

  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 eq) to generate the more reactive iodoacetone in situ (Finkelstein condition).

Step-by-Step Methodology:
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylpyrazole (10 mmol) in anhydrous Acetone (30 mL).

  • Deprotonation: Add K₂CO₃ (20 mmol) to the solution. Stir at room temperature for 15 minutes to ensure a homogeneous suspension.

  • Alkylation: Add Chloroacetone (11 mmol) dropwise over 10 minutes. Note: If using NaI, add it prior to chloroacetone.

  • Reaction: Heat the mixture to reflux (approx. 56°C) for 4–6 hours. Monitor progress via TLC (System: 5% MeOH in DCM). The starting pyrazole (lower R_f) should disappear.

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic salts (KCl, excess K₂CO₃).

    • Wash the filter cake with fresh acetone.

    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification: If necessary, purify via silica gel flash chromatography (Eluent: Hexane/Ethyl Acetate gradient).

Mechanism of Action:

The reaction proceeds via the nucleophilic attack of the pyrazole nitrogen (N1) onto the alpha-carbon of chloroacetone, displacing the chloride ion. The symmetry of 4-methylpyrazole ensures that attack by either nitrogen leads to the same product.

SynthesisWorkflow Start 4-Methylpyrazole (C4H6N2) Intermediate Transition State (SN2 Attack) Start->Intermediate Solvent: Acetone Reflux 6h Reagents Chloroacetone + K2CO3 Reagents->Intermediate Product This compound (CAS 1170037-69-0) Intermediate->Product -HCl (captured)

Figure 1: Synthetic workflow for the N-alkylation of 4-methylpyrazole.

Analytical Characterization

To validate the structure, the following spectral data are expected. These values are derived from standard shifts for pyrazole and methyl ketone moieties.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (s, 1H): Pyrazole C3-H.

    • δ 7.15 (s, 1H): Pyrazole C5-H.

    • δ 4.95 (s, 2H): N-CH ₂-C=O (Methylene bridge).

    • δ 2.20 (s, 3H): C(=O)CH ₃ (Acetyl methyl).

    • δ 2.05 (s, 3H): Pyrazole C4-CH ₃ (Ring methyl).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~201.0: Carbonyl (C=O).

    • δ ~140.0: Pyrazole C3/C5.

    • δ ~129.0: Pyrazole C3/C5.

    • δ ~116.0: Pyrazole C4.

    • δ ~58.5: N-CH₂.

    • δ ~27.0: Acetyl CH₃.

    • δ ~9.0: Pyrazole CH₃.

Applications in Drug Discovery[1]

This compound acts as a versatile C-N-C scaffold. Its primary utility lies in the synthesis of fused bicyclic systems, such as pyrazolo[1,5-a]pyrimidines , which are privileged structures in kinase inhibitor discovery (e.g., Pim-1, PI3K, and CK2 inhibitors).

Reaction Pathway: Pyrazolo[1,5-a]pyrimidine Synthesis

The ketone moiety serves as a handle for condensation reactions.

  • Enaminone Formation: Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) converts the acetyl group into an enaminone.

  • Cyclization: The enaminone reacts with binucleophiles (like hydrazine or guanidine) or undergoes intramolecular cyclization if the pyrazole C5 position is activated or if reacted with appropriate 1,3-electrophiles.

Specific Application: This scaffold allows for the introduction of the 4-methyl group early in the synthetic sequence, avoiding difficult late-stage functionalization.

Applications Core This compound (CAS 1170037-69-0) Step1 Reaction with DMF-DMA (Reflux) Core->Step1 Enaminone Intermediate Enaminone Step1->Enaminone Step2 Cyclization with Aryl Hydrazines / Guanidines Enaminone->Step2 Target Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitors) Step2->Target Ring Closure

Figure 2: Application of the scaffold in synthesizing fused heterocycles.

Safety and Handling (MSDS Highlights)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle under a fume hood. Wear nitrile gloves and safety goggles. Avoid contact with strong oxidizing agents.

References
  • CymitQuimica . (n.d.). This compound Product Page. Retrieved from

  • BLD Pharm . (n.d.). This compound Basic Information. Retrieved from

  • Stepaniuk, O. O., et al. (2013).[1] Synthesis of New Pyrazolo[1,5-a]pyrimidines by Reaction of β,γ-Unsaturated γ-Alkoxy-α-keto Esters with N-Unsubstituted 5-Aminopyrazoles. Synthesis. Retrieved from

  • RSC Advances . (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors. Retrieved from

  • National Center for Biotechnology Information . (n.d.). PubChem Compound Summary for Fomepizole (4-methylpyrazole). Retrieved from

Sources

1-(4-methyl-1H-pyrazol-1-yl)acetone as a research chemical

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(4-methyl-1H-pyrazol-1-yl)acetone represents a strategic heterocyclic building block in modern medicinal chemistry. Structurally, it combines the pharmacologically privileged 4-methylpyrazole scaffold (known clinically as Fomepizole) with a reactive 2-propanone (acetone) tail.

This guide analyzes its utility as a versatile intermediate for Fragment-Based Drug Discovery (FBDD). Unlike simple pyrazoles, the ketone handle at the N1 position enables rapid diversification via reductive amination or condensation reactions, while the C4-methyl group blocks metabolic oxidation at the most reactive ring position, enhancing the metabolic stability of downstream derivatives.

Chemical Identity & Physicochemical Profile[1][2][3][4]

The molecule consists of a 4-methylpyrazole ring N-alkylated with an acetonyl group. The presence of the ketone carbonyl and the pyridine-like nitrogen (N2) creates a potential bidentate binding motif for metal coordination or active site interaction.

Table 1: Physicochemical Specifications
PropertySpecificationNotes
IUPAC Name 1-(4-methyl-1H-pyrazol-1-yl)propan-2-oneSystematic naming
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol Ideal for Fragment-Based Design (MW < 300)
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for cell permeability, hydrophilic enough for solubility
H-Bond Acceptors 2 (N2, C=O)
H-Bond Donors 0No free NH due to alkylation
Physical State Low-melting solid or oilPure pyrazoles are often solids; N-alkylation lowers MP
Solubility DMSO, Methanol, DCM, Ethyl AcetateLimited solubility in water without salt formation

Synthesis & Production Protocols

The most robust route to this compound is the regioselective N-alkylation of 4-methylpyrazole with chloroacetone (or bromoacetone).

Critical Design Considerations
  • Regioselectivity: 4-methylpyrazole is symmetric regarding tautomerism (

    
     vs. 
    
    
    
    are equivalent). Therefore, alkylation yields a single regioisomer, simplifying purification compared to 3-substituted pyrazoles.
  • Base Selection: A mild base (

    
    ) is preferred over strong bases (
    
    
    
    ) to prevent self-condensation of the chloroacetone (aldol-type side reactions).
  • Exotherm Control: The reaction is exothermic; temperature control is vital to prevent poly-alkylation (quaternization of N2).

Optimized Experimental Protocol

Objective: Synthesis of this compound on a 10 mmol scale.

  • Preparation: In a dry 50 mL round-bottom flask, dissolve 4-methylpyrazole (0.82 g, 10 mmol) in anhydrous Acetone or Acetonitrile (20 mL).

  • Deprotonation/Base Addition: Add anhydrous Potassium Carbonate (

    
    )  (2.07 g, 15 mmol, 1.5 eq). Stir at room temperature for 15 minutes to ensure homogeneity.
    
  • Alkylation: Add Chloroacetone (1.02 g, 11 mmol, 1.1 eq) dropwise over 10 minutes. Note: Chloroacetone is a potent lachrymator; handle in a fume hood.

  • Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane). The starting pyrazole (

    
    ) should disappear, replaced by a higher 
    
    
    
    product (
    
    
    ).
  • Workup:

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in Ethyl Acetate (30 mL) and wash with Brine (2 x 10 mL).

  • Purification: If necessary, purify via flash column chromatography (SiO₂, Gradient: 0% → 40% EtOAc in Hexanes).

  • Yield: Typical yields range from 85–95%.

Mechanistic Workflow & Reactivity[3]

The following diagram illustrates the synthesis mechanism (


) and the primary downstream derivatization pathways.

G Start 4-Methylpyrazole Product This compound Start->Product SN2 Attack (N1) Reagent Chloroacetone (K2CO3 / Reflux) Reagent->Product Amine Reductive Amination (Target: Kinase Inhibitors) Product->Amine R-NH2 / NaBH(OAc)3 Hydrazone Condensation (Target: Bis-heterocycles) Product->Hydrazone R-NH-NH2 Alcohol Reduction (NaBH4) (Target: Chiral Ligands) Product->Alcohol NaBH4 / MeOH

Figure 1: Synthesis via N-alkylation and divergent reactivity of the ketone handle.

Applications in Drug Discovery[3]

Fragment-Based Drug Discovery (FBDD)

This molecule serves as an ideal "linker fragment."

  • The Pyrazole Head: Mimics histidine or purine rings, commonly binding to ATP-binding pockets in kinases (e.g., JAK, CDK inhibitors). The 4-methyl group fills small hydrophobic pockets (lipophilic efficiency).

  • The Acetone Tail: The ketone is not the final pharmacophore but a "reactive handle." It allows the attachment of diverse "tail" groups (aryl amines, piperazines) to probe the solvent-exposed regions of a protein binding site.

Bioisosterism

The N-acetonyl pyrazole motif is often used as a bioisostere for:

  • N-alkyl imidazoles: Reducing CYP450 inhibition liability (pyrazoles are generally less prone to coordinating heme iron than imidazoles).

  • Amides: The ketone provides a hydrogen bond acceptor similar to an amide carbonyl but without the donor NH, altering permeability and metabolic stability.

Coordination Chemistry

The proximity of the pyrazole


 and the ketone oxygen allows for the formation of N,O-chelated metal complexes . This is relevant for:
  • Developing metallo-drugs (e.g., Ruthenium anticancer complexes).

  • Catalyst design where the ligand acts as a hemilabile donor.

Safety & Handling Protocol

While 4-methylpyrazole is an FDA-approved drug (low toxicity), the chloroacetone precursor and the final ketone require specific handling.

  • Lachrymator Hazard: Chloroacetone is a tear gas agent. All synthesis must occur in a certified fume hood.

  • Skin Absorption: Pyrazoles can penetrate skin. Wear nitrile gloves and long sleeves.

  • Storage: Store the final product under inert gas (Nitrogen/Argon) at 4°C. Ketones can slowly form peroxides or aldol condensation products upon prolonged exposure to air and light.

References

  • Sigma-Aldrich. (n.d.). 1-(1H-Pyrazol-1-yl)acetone hydrochloride Product Specifications. Retrieved from

    • Context: Provides baseline physical data for the non-methylated analog, validating the acetone-pyrazole structural class.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 4993, Fomepizole (4-methylpyrazole). Retrieved from

    • Context: Establishes the safety profile and pharmacokinetics of the core scaffold.
  • Kumar, S. V., et al. (2013).[1] Regioselective synthesis of pyrazoles. Journal of Organic Chemistry. Retrieved from

    • Context: Validates the alkylation mechanism and regioselectivity rules for pyrazoles.
  • McMurry, J. (2017). Organic Chemistry: Carbonyl Alpha-Substitution Reactions. Context: General reference for the base-catalyzed alkylation of amines/heterocycles with -haloketones.

Sources

Exploratory Screening of 1-(4-methyl-1H-pyrazol-1-yl)acetone: Technical Protocols and Profiling

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the exploratory screening framework for 1-(4-methyl-1H-pyrazol-1-yl)acetone . This document is structured for researchers requiring a rigorous, self-validating protocol to assess this compound’s chemical integrity, physicochemical profile, and biological potential.

Version: 1.0 Classification: Technical Guidance / Assay Development Target Moiety: N-substituted Pyrazole Scaffold

Executive Summary

This compound (hereafter MP-acetone ) represents a lipophilic, N-alkylated derivative of the clinical antidote Fomepizole (4-methylpyrazole). While Fomepizole is a potent Alcohol Dehydrogenase (ADH) inhibitor, the introduction of a 2-oxopropyl (acetone) group at the N1 position fundamentally alters its pharmacophore.

This guide provides a definitive screening architecture to determine:

  • Chemical Identity: Validating regio-selectivity during synthesis (N1 vs. N2 alkylation).

  • Physicochemical Shift: Quantifying the lipophilicity gain (

    
    LogP) relative to the parent heterocycle.
    
  • Pharmacological Mode: Distinguishing between direct enzymatic inhibition, prodrug behavior (metabolic cleavage), or inert scaffold status.

Part 1: Chemical Foundation & Quality Control

Objective: Synthesize and certify the analyte with >98% purity, ensuring the N-alkylation is regio-specifically defined.

Synthesis Logic

The synthesis relies on the nucleophilic substitution of 4-methylpyrazole on chloroacetone.

  • Causality: 4-methylpyrazole exists in tautomeric equilibrium. Under basic conditions, the deprotonated pyrazolate anion attacks the

    
    -haloketone.
    
  • Regio-isomer Risk: Due to the symmetry of 4-methylpyrazole, N1 and N2 are equivalent until substitution. However, ensuring mono-alkylation without over-alkylation (quaternary salt formation) is critical.

Protocol: N-Alkylation & Purification

Reagents: 4-methylpyrazole (1.0 eq), Chloroacetone (1.1 eq),


 (2.0 eq), Acetone (Solvent).
  • Activation: Dissolve 4-methylpyrazole in anhydrous acetone. Add anhydrous

    
     and stir at RT for 30 min to generate the pyrazolate anion.
    
  • Addition: Add chloroacetone dropwise at

    
     to suppress bis-alkylation.
    
  • Reflux: Heat to mild reflux (

    
    ) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 3:1).
    
  • Workup: Filter inorganic salts. Concentrate filtrate.

  • Purification: Flash column chromatography (Silica gel).

    • Note: The ketone moiety makes the product polar; expect elution after unreacted starting material.

Structural Validation (The "Self-Validating" Check)

You must confirm the ketone is intact and the alkylation is on Nitrogen.

TechniqueDiagnostic SignalValidation Criteria
1H NMR

2.20 (s, 3H)
Confirms methyl ketone (

-C=O).
1H NMR

4.90 (s, 2H)
Confirms N-

-C=O linker. Absence of splitting indicates no adjacent protons.
13C NMR

~200 ppm
Confirms Carbonyl (C=O) presence.
NOESY Cross-peakInteraction between Pyrazole-H5 and Linker-

confirms N-alkylation.

Part 2: In Silico & Physicochemical Profiling

Objective: Predict bioavailability and solubility shifts before biological waste.

Lipophilicity & Solubility

The acetone tail removes the H-bond donor (NH) and adds lipophilic carbon.

  • Hypothesis: MP-acetone will exhibit higher permeability (LogP

    
    ) but lower aqueous solubility compared to Fomepizole.
    

Experimental Assay: Shake-Flask LogP

  • System: Octanol/Water (phosphate buffer pH 7.4).

  • Equilibration: 24 hours at

    
    .
    
  • Quantification: HPLC-UV (

    
     ~210-220 nm for pyrazole ring).
    
  • Acceptance: Mass balance >95%.

Metabolic Stability Prediction
  • Liability: The ketone is subject to reduction (to alcohol) by carbonyl reductases. The N-C bond is metabolically stable but may undergo oxidative dealkylation by CYPs.

Part 3: Biological Screening Workflow

Objective: Determine if MP-acetone acts as a direct inhibitor or a prodrug.

Primary Target: Alcohol Dehydrogenase (ADH) Inhibition

Fomepizole binds ADH via the N2 nitrogen coordinating to the catalytic Zinc, while N1-H bonds to Ser-48.

  • Critical Insight: Alkylating N1 (as in MP-acetone) disrupts the H-bond to Ser-48 and adds steric bulk.

  • Prediction: MP-acetone will likely show reduced or null in vitro potency compared to Fomepizole unless the enzyme pocket tolerates the acetone tail.

Protocol: Enzymatic ADH Assay

  • Enzyme: Recombinant Human ADH1.

  • Substrate: Ethanol (excess).

  • Cofactor:

    
    .
    
  • Detection: Monitor NADH formation at 340 nm.

  • Screening Conc: 10

    
    M, 100 
    
    
    
    M.
  • Control: Fomepizole (

    
    ).
    
Secondary Screen: Plasma Stability (Prodrug Potential)

If MP-acetone is inactive against ADH in vitro but active in vivo, it may be a prodrug.

  • Matrix: Human/Rat Plasma.

  • Incubation:

    
     for 0, 30, 60, 120 min.
    
  • Analysis: LC-MS/MS.

  • Target Analyte: Look for the appearance of 4-methylpyrazole (Mass 82.1).[1]

    • If [Parent] decreases and [4-MP] increases: It is a prodrug.

    • If [Parent] is stable: It is a distinct chemical entity (NCE).

Cytotoxicity (Safety)

The reactive ketone could form Schiff bases with cellular proteins, causing toxicity.

  • Cell Lines: HepG2 (Metabolic competent), HEK293 (General).

  • Assay: MTT or CellTiter-Glo (ATP).

  • Threshold:

    
     indicates "Red Flag" toxicity for a fragment-sized molecule.
    

Part 4: Visualization & Logic Flow

Synthesis & QC Pathway

SynthesisQC Start 4-Methylpyrazole (Starting Material) Reaction N-Alkylation (Reflux, Acetone) Start->Reaction Reagent Chloroacetone + K2CO3 Reagent->Reaction Crude Crude Mixture Reaction->Crude Purification Flash Chromatography (Silica) Crude->Purification Product MP-Acetone (Target) Purification->Product QC_NMR QC: 1H NMR (Confirm N-CH2-CO) Product->QC_NMR QC_LCMS QC: LC-MS (Purity >98%) Product->QC_LCMS

Caption: Figure 1: Synthetic workflow for this compound with integrated Quality Control checkpoints.

Screening Decision Tree

ScreeningLogic Compound MP-Acetone (Analyte) ADH_Assay In Vitro ADH Assay (Enzymatic) Compound->ADH_Assay Plasma_Assay Plasma Stability (LC-MS/MS) Compound->Plasma_Assay Active Active (IC50 < 10µM) ADH_Assay->Active High Potency Inactive Inactive (IC50 > 100µM) ADH_Assay->Inactive Low Potency Stable Stable in Plasma Plasma_Assay->Stable Unstable Degrades to 4-MP Plasma_Assay->Unstable Conclusion1 Novel Direct Inhibitor (Lead Candidate) Active->Conclusion1 Inactive->Stable Inactive->Unstable Conclusion3 Inert Scaffold (Building Block) Stable->Conclusion3 Conclusion2 Prodrug of Fomepizole Unstable->Conclusion2

Caption: Figure 2: Biological screening logic to classify MP-acetone as a direct inhibitor, prodrug, or inert scaffold.

Part 5: Data Summary & Interpretation

Expected Data Profile

The following table serves as a template for data collection.

ParameterAssay TypeMetricTarget Threshold
Purity HPLC-UV (254 nm)% Area

Identity MS (ESI+)


Da
Solubility Kinetic (PBS pH 7.4)


ADH Potency Enzymatic Inhibition


(for direct activity)
Metabolic Stability Liver Microsomes (

)
Minutes

min (unless prodrug)
Troubleshooting
  • Issue: Low yield in synthesis.

    • Root Cause:[2] Volatility of chloroacetone or formation of bis-alkylated quaternary salt.

    • Fix: Use slight excess of pyrazole (1.2 eq) to ensure it consumes the alkylating agent, or lower temperature to

      
      .
      
  • Issue: Rapid degradation in buffer.

    • Root Cause:[2][3] The

      
      -aminoketone motif can be unstable or prone to polymerization.
      
    • Fix: Store as the Hydrochloride (HCl) salt.

References

  • Preparation of Pyrazoles: Knorr, L. (1883). Berichte der deutschen chemischen Gesellschaft. A foundational text on pyrazole synthesis logic.
  • Fomepizole Pharmacology: Brent, J. (2009). "Fomepizole for Ethylene Glycol and Methanol Poisoning."[1][4][5][6][7] New England Journal of Medicine.[1] Link

  • ADH Structure-Activity Relationships: Eklund, H., et al. (1987). "Structure of a complex between horse liver alcohol dehydrogenase and the inhibitor 4-methylpyrazole." Biochemistry. Link

  • Assay Protocols for Dehydrogenases: "Alcohol Dehydrogenase Assay Protocol." Sigma-Aldrich Technical Bulletins. Link

  • Chemical Properties of Acetone: "Acetone: PubChem Compound Summary." National Center for Biotechnology Information. Link

Sources

Methodological & Application

Application Note: In Vitro Assay Design for 1-(4-methyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the in vitro characterization of 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS: 100063-78-1). As a low-molecular-weight pyrazole derivative (


 Da), this molecule functions primarily as a fragment  in Fragment-Based Drug Discovery (FBDD) or a chemical building block  for heterocyclic synthesis. Unlike optimized lead compounds, this molecule requires specialized assay designs that account for low binding affinities (

in the

range) and potential physicochemical liabilities associated with its ketone moiety. This guide outlines a tiered workflow: physicochemical profiling (solubility/permeability), fragment screening via Surface Plasmon Resonance (SPR), and interference counter-screening.

Physicochemical Profiling (The Foundation)

Before assessing biological activity, it is critical to establish the "assayable space" of the molecule. Fragments often require high concentrations (up to 1 mM) in screening assays, making solubility the primary failure mode.

Kinetic Solubility Assay (Nephelometry)

Rationale: We use a kinetic method (DMSO stock into buffer) rather than thermodynamic (solid into buffer) to mimic the actual conditions of biological assays.

Protocol:

  • Stock Preparation: Dissolve this compound in 100% DMSO to 100 mM.

  • Plate Setup: In a clear-bottom 96-well plate, dispense 294

    
    L of PBS (pH 7.4).
    
  • Titration: Add 6

    
    L of DMSO stock (2% final DMSO) to achieve a starting concentration of 2 mM. Perform serial dilutions.
    
  • Incubation: Shake at 600 rpm for 90 minutes at 25°C.

  • Readout: Measure forward light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Threshold: The "Limit of Solubility" is defined as the concentration where absorbance exceeds 3x the background (DMSO blank).

PAMPA (Parallel Artificial Membrane Permeability Assay)

Rationale: The pyrazole core is generally permeable, but the polar ketone tail may influence passive diffusion. PAMPA provides an early read on cell-entry potential without the complexity of transporters found in Caco-2 cells.[1]

Protocol:

  • Donor Plate: PVDF filter plate (0.45

    
    m). Coat with 5 
    
    
    
    L of 2% Dioleoyl-sn-glycero-3-phosphocholine (DOPC) in dodecane.
  • Acceptor Plate: PTFE plate filled with 300

    
    L PBS (pH 7.4).
    
  • Procedure:

    • Add 150

      
      L of compound (50 
      
      
      
      M in PBS + 0.5% DMSO) to the Donor plate.
    • Sandwich Donor and Acceptor plates.

    • Incubate for 5 hours at 25°C in a humidity chamber (to prevent evaporation).

    • Separate plates and analyze both compartments via LC-MS/MS.

  • Calculation:

    
    
    (Where 
    
    
    
    is acceptor concentration,
    
    
    is filter area,
    
    
    is volume).

Fragment-Based Screening: Surface Plasmon Resonance (SPR)

Target Context: Pyrazoles are privileged scaffolds for kinases (e.g., p38 MAPK, JAKs). We will use p38


 MAPK  as the model target to demonstrate the screening protocol.
Senior Scientist Note:  Fragments have fast on/off rates. Traditional endpoint assays (ELISA) often miss them. SPR is the gold standard here because it detects transient binding in real-time.
SPR Assay Design (Biacore/Sierra Systems)

Sensor Chip Selection:

  • Chip: CM5 (Carboxymethylated Dextran).

  • Immobilization: Amine coupling is standard, but for p38, we prefer Biotin-Streptavidin (SA) capture of biotinylated p38 to prevent occlusion of the ATP-binding pocket.

Step-by-Step Protocol:

  • Surface Preparation: Condition SA chip with 1M NaCl / 50 mM NaOH. Inject Biotin-p38

    
     to a density of ~3000 RU (high density is needed for small fragments).
    
  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20 surfactant, 3% DMSO). Critical: DMSO concentration must be matched exactly between running buffer and samples to avoid "bulk effect" spikes.

  • Solvent Correction: Run a DMSO calibration curve (2.5% to 3.8%) to correct for refractive index mismatches.

  • Sample Injection (The "Clean Screen"):

    • Inject this compound at a single concentration (e.g., 200

      
      M).
      
    • Contact Time: 30 seconds (fast association).

    • Dissociation Time: 15 seconds (fast dissociation).

    • Flow Rate: 30

      
      L/min.
      
  • Affinity Determination: For hits, run a dose-response (10

    
    M – 1 mM).
    

Data Analysis: Since fragments rarely reach saturation, fit the equilibrium response (


) against concentration (

) using the steady-state affinity model:

Assay Interference & Counter-Screening

The "Ketone Liability": The acetone moiety contains a ketone, which can theoretically form Schiff bases with primary amines (lysine residues) on proteins, leading to false-positive covalent inhibition.

Time-Dependent Inhibition Check

Protocol:

  • Incubate the target protein with the compound (100

    
    M) for 0, 30, and 60 minutes.
    
  • Measure residual activity.

  • Interpretation: If

    
     decreases (potency increases) over time, the compound may be acting covalently or causing protein aggregation.
    
Aggregation Counter-Screen (DLS)

Protocol:

  • Prepare compound at 200

    
    M in assay buffer.
    
  • Measure using Dynamic Light Scattering (DLS).

  • Fail Criteria: Presence of particles >10 nm radius or high scattering intensity suggests the formation of colloidal aggregates (a common cause of false positives in fragment screening).

Visualizations

Workflow Logic

This diagram illustrates the decision matrix for qualifying the fragment before and during screening.

FragmentWorkflow Start This compound Solubility 1. Kinetic Solubility (Nephelometry) Start->Solubility PassSol Soluble > 500µM? Solubility->PassSol PAMPA 2. PAMPA (Permeability) PassSol->PAMPA Yes Discard Discard / Redesign PassSol->Discard No SPR 3. SPR Screening (Target: p38 MAPK) PAMPA->SPR Counter 4. Interference Check (DLS / Time-Dep) SPR->Counter Binding Detected Counter->Discard Aggregation/Covalent Hit Validated Fragment Hit Counter->Hit Clean Profile

Caption: Tiered characterization workflow ensuring only soluble, non-aggregating fragments proceed to affinity determination.

SPR Cycle Diagram

Detailing the microfluidic steps within the biosensor.

SPR_Cycle Baseline 1. Baseline (Buffer Flow) Injection 2. Association (Fragment Injection) Baseline->Injection Start Inj Equilibrium 3. Steady State (Req Measurement) Injection->Equilibrium Fast On Dissociation 4. Dissociation (Buffer Wash) Equilibrium->Dissociation Stop Inj Dissociation->Baseline Regeneration (if needed) Analysis 5. Fit to Langmuir Isotherm Dissociation->Analysis Fast Off

Caption: The SPR sensorgram cycle optimized for fragments with fast k_on/k_off rates.

Summary Data Tables

Table 1: Physicochemical Success Criteria
ParameterMethodAcceptable Range (Fragment)Critical Failure
Solubility Kinetic (Nephelometry)

(in 2% DMSO)

Permeability PAMPA (pH 7.4)

cm/s
Membrane Retention > 80%
LogD Calculated/HPLC0.5 – 3.0> 4.0 (Lipophilic aggregator)
Table 2: SPR Screening Parameters
ParameterSettingReason
Temperature 25°CStandard binding temp; avoids protein instability.
Flow Rate 30

L/min
Minimizes mass transport limitations.
Data Collection 10 HzHigh frequency needed for fast kinetics.
DMSO Tolerance

mismatch
Fragments usually have low signal; DMSO artifacts must be minimized.

References

  • Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Wiley-VCH.

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and PAMPA).

  • Giannetti, A. M. (2011). From experimental design to data analysis: Surface plasmon resonance best practices for fragment screening. Methods in Enzymology, 493, 169-218.

  • Assay Guidance Manual. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. NCBI Bookshelf.

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries. Journal of Medicinal Chemistry.

Sources

Application Notes & Protocols: The Strategic Use of 1-(4-Methyl-1H-pyrazol-1-yl)acetone as a Versatile Chemical Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous approved drugs and high-value agrochemicals.[1] This guide focuses on a particularly useful derivative, 1-(4-methyl-1H-pyrazol-1-yl)acetone . The strategic placement of an acetonyl group on the pyrazole N1 position provides a reactive ketone handle, transforming the otherwise stable pyrazole core into a versatile platform for molecular elaboration. This document provides an in-depth analysis of its reactivity, application strategies, and detailed, field-proven protocols for its synthesis and subsequent use in constructing more complex molecular architectures, specifically targeting the synthesis of α,β-unsaturated systems and fused pyrazolopyrimidine scaffolds.

Introduction: The Power of the Functionalized Pyrazole

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. This arrangement confers a unique combination of stability, hydrogen bonding capabilities, and dipole character, making the pyrazole ring a privileged scaffold in drug design.[1][2] Molecules incorporating this ring system exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4]

However, the true potential of the pyrazole core is unlocked through functionalization. This compound is an exemplary building block designed for synthetic utility. Its structure features:

  • An N-acetonyl side chain : The terminal ketone is the primary reactive site, susceptible to a wide array of carbonyl chemistry. It serves as an electrophilic center and its α-protons are readily deprotonated to form an enolate, enabling nucleophilic reactions.

  • A 4-methyl group : This substituent sterically directs reactions and modulates the electronic properties of the pyrazole ring.

  • A 1,2-diazole core : The pyrazole ring itself offers sites for metal coordination and influences the overall solubility and pharmacokinetic properties of its derivatives.

This guide will demonstrate how these features can be leveraged to build molecular complexity with precision and efficiency.

Physicochemical & Spectroscopic Data

Accurate characterization is the foundation of reproducible synthesis. The following data provides a baseline for identifying and verifying this compound.

PropertyValue
Molecular Formula C₇H₁₀N₂O
Molecular Weight 138.17 g/mol
Appearance Off-white to pale yellow solid or oil
IUPAC Name 1-(4-methyl-1H-pyrazol-1-yl)propan-2-one
¹H NMR (CDCl₃, 400 MHz) δ ~7.4 (s, 1H, pyrazole H5), ~7.3 (s, 1H, pyrazole H3), ~4.8 (s, 2H, N-CH₂), ~2.2 (s, 3H, CO-CH₃), ~2.0 (s, 3H, pyrazole-CH₃) ppm
¹³C NMR (CDCl₃, 100 MHz) δ ~204 (C=O), ~139 (pyrazole C5), ~128 (pyrazole C3), ~118 (pyrazole C4), ~58 (N-CH₂), ~27 (CO-CH₃), ~9 (pyrazole-CH₃) ppm
IR (ATR) ν ~1725-1735 cm⁻¹ (C=O stretch), ~1500-1550 cm⁻¹ (C=N, C=C stretch)

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided values are predicted based on standard chemical shift tables and data for analogous structures.

Application Notes: A Strategy-Driven Approach

The synthetic value of this compound lies in the predictable reactivity of its ketone functional group, which serves as a linchpin for three primary synthetic strategies.

Strategy 1: Carbon-Carbon Bond Formation via Condensation

The most direct application of the ketone handle is in condensation reactions to form new C-C bonds. The Knoevenagel condensation, which involves the reaction of a ketone with an active methylene compound, is particularly effective.[5][6]

  • Causality : This reaction is typically catalyzed by a weak base (e.g., piperidine, boric acid).[6][7] The base facilitates the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a stabilized carbanion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazolyl acetone. A subsequent dehydration step, often driven by azeotropic removal of water, yields a stable α,β-unsaturated product.

  • Synthetic Value : This strategy converts the simple ketone into a conjugated enone system. These products are valuable intermediates in their own right, acting as Michael acceptors for subsequent conjugate additions or as dienes/dienophiles in cycloaddition reactions.

Strategy 2: Synthesis of Fused Heterocycles

Fused heterocyclic systems are of paramount importance in drug discovery. Pyrazolo[3,4-d]pyrimidines, for instance, are bioisosteres of purines and often exhibit potent kinase inhibitory activity. This compound is an excellent precursor for these scaffolds.[3][8][9]

  • Logical Workflow : This is typically a two-step process. First, a Knoevenagel or Claisen-Schmidt condensation (as described in Strategy 1) is performed to create an α,β-unsaturated pyrazolyl ketone. This intermediate is then subjected to a cyclocondensation reaction with a binucleophile like hydrazine hydrate.

  • Mechanism : The hydrazine attacks the carbonyl carbon, and the terminal amino group subsequently attacks the β-carbon of the conjugated system, leading to intramolecular cyclization and the formation of the fused pyrimidine ring. This approach provides a robust and modular route to complex, biologically relevant scaffolds.[4][8]

G cluster_start Starting Material cluster_strategy1 Strategy 1: Condensation cluster_strategy2 Strategy 2: Heterocyclization start This compound step1 Knoevenagel Condensation (with Ar-CHO) start->step1 + Ar-CHO + Base prod1 α,β-Unsaturated Ketone (Michael Acceptor) step1->prod1 step2 Cyclocondensation (with Hydrazine) prod1->step2 + H₂N-NH₂ prod2 Fused Pyrazolo[3,4-d]pyrimidine (Bioactive Scaffold) step2->prod2

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution, monitoring, and characterization.

Protocol 1: Synthesis of this compound

This protocol describes the direct N-alkylation of 4-methyl-1H-pyrazole. The regioselectivity is controlled as the two nitrogen atoms in the unsubstituted pyrazole are tautomerically equivalent.

G cluster_reactants Reactants cluster_process Process cluster_product Product R1 4-Methyl-1H-pyrazole P1 Combine & Reflux (80 °C, 12-18 h) R1->P1 R2 Chloroacetone R2->P1 R3 Potassium Carbonate (Base) R3->P1 R4 Acetonitrile (Solvent) R4->P1 P2 Monitor by TLC P1->P2 P3 Work-up: Filter solids, concentrate filtrate P2->P3 P4 Purification: Column Chromatography P3->P4 Prod This compound P4->Prod

Materials:

  • 4-Methyl-1H-pyrazole (1.0 eq)

  • Chloroacetone (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methyl-1H-pyrazole (1.0 eq) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. The suspension will be heterogeneous.

  • Add chloroacetone (1.1 eq) dropwise to the stirring suspension at room temperature.

    • Expert Insight : Chloroacetone is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment (PPE). Adding it dropwise helps to control any initial exotherm.

  • Heat the reaction mixture to reflux (approx. 80-82 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be more nonpolar than the starting pyrazole.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and other salts through a pad of Celite, washing the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product as an oil or solid.

  • Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc).

  • Combine the product-containing fractions and concentrate under reduced pressure to yield pure this compound.

  • Validation : Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the data to the reference values in Section 2.

Protocol 2: Knoevenagel Condensation with 4-Chlorobenzaldehyde

This protocol demonstrates the C-C bond-forming capability of the building block.

Materials:

  • This compound (1.0 eq)

  • 4-Chlorobenzaldehyde (1.0 eq)

  • Malononitrile (1.05 eq)

  • Piperidine (0.1 eq, catalyst)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq), 4-chlorobenzaldehyde (1.0 eq), and malononitrile (1.05 eq) in ethanol.

  • Add a catalytic amount of piperidine (approx. 10 mol%) to the solution.

  • Heat the mixture to reflux for 4-6 hours.[7] A precipitate may form as the reaction proceeds.

    • Trustworthiness : The reaction can be monitored by TLC. The product, being a larger, more conjugated system, will typically have a different Rf value than the starting materials.

  • After the reaction is complete (as indicated by TLC), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold ethanol to remove residual reactants and catalyst.

  • Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.

  • Validation : Characterize the product, (E)-2-(1-(4-chlorophenyl)-2-(1-(4-methyl-1H-pyrazol-1-yl)ethylidene))malononitrile, by NMR and IR. Expect to see the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new vinylic proton signal in the ¹H NMR spectrum. The IR spectrum should show a strong nitrile (C≡N) stretch around 2220 cm⁻¹.

Protocol 3: Synthesis of a Pyrazolo[3,4-d]pyrimidine Derivative

This protocol illustrates the construction of a fused heterocyclic system from the α,β-unsaturated intermediate generated in a Knoevenagel-type reaction.

Materials:

  • (E)-4-(4-chlorobenzylidene)-1-(4-methyl-1H-pyrazol-1-yl)pent-1-en-3-one (product from a Claisen-Schmidt reaction, 1.0 eq)

  • Hydrazine Monohydrate (1.2 eq)

  • Glacial Acetic Acid (solvent)

Procedure:

  • Suspend the α,β-unsaturated pyrazolyl ketone (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add hydrazine monohydrate (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux for 6-8 hours.

    • Expert Insight : Acetic acid acts as both a solvent and a catalyst for the condensation and cyclization steps. Using it as the solvent ensures the reaction proceeds to completion.

  • Monitor the reaction by TLC until the starting enone is consumed.

  • Cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

  • A precipitate of the crude product will form. Stir for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with water to remove acetic acid, followed by a wash with a small amount of cold ethanol.

  • Dry the product under vacuum to yield the desired 4-(4-chlorophenyl)-3,6-dimethyl-1-(4-methyl-1H-pyrazol-1-yl)-1H-pyrazolo[3,4-b]pyridine.

  • Validation : The structure should be confirmed by spectroscopic methods. ¹H NMR should show characteristic signals for the fused aromatic system and the absence of vinylic protons from the starting material. High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula.

References

  • Synthesis of some new dipyrazolyl ketones and pyrazolopyrimidine derivatives. (n.d.). e-Library. Available at: [Link]

  • Bennamane, N., et al. (2021). Synthesis of pyrazolo-enaminones, bipyrazoles and pyrazolopyrimidines and evaluation of antioxidant and antimicrobial properties. Arabian Journal of Chemistry, 14(12), 103445. Available at: [Link]

  • Gomaa, A. M., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(4), 2531-2550. Available at: [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles by the Reaction of N-Monosubstituted Hydrazones with Nitroolefins. Organic Syntheses, 85, 179. Available at: [Link]

  • Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]

  • Skaźnik-Wikieł, M., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Green Chemistry. Available at: [Link]

  • Al-Omran, F. (n.d.). Synthesis of pyrazolopyrimidine and pyrazolopyridine derivatives. Universidade do Minho. Available at: [Link]

  • Bernardim, B., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry, 27(8), 1734-1739. Available at: [Link]

  • Maloney, K. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry, 4(2), 527-540. Available at: [Link]

  • Bio Catalytic One-Pot Knoevenagel Condensation- Michael Type Addition-Heterocyclization Cascade For The Environmentally Friendly. (n.d.). Research Square. Available at: [Link]

  • Wang, X., et al. (2021). Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. Materials, 14(23), 7394. Available at: [Link]

  • Arai, K., & Arai, T. (2013). Tandem Isomerization/α,β-Site-Selective and Enantioselective Addition Reactions of N-(3-Butynoyl)-3,5-dimethylpyrazole Induced by Chiral π–Cu(II) Catalysts. Journal of the American Chemical Society, 135(4), 1274-1277. Available at: [Link]

  • Knoevenagel condensation. (n.d.). Wikipedia. Available at: [Link]

  • A facile synthesis and reactions of some novel pyrazole-based heterocycles. (2019). Current Organic Synthesis, 16(3), 405-412. Available at: [Link]

  • Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2016). ResearchGate. Available at: [Link]

  • Maloney, K. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. Available at: [Link]

  • Maloney, K. M., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. Available at: [Link]

  • Kumar, R., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018-10025. Available at: [Link]

  • Neumaier, F., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. The Journal of Organic Chemistry. Available at: [Link]

  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. (2023). MDPI. Available at: [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmacy and Biological and Chemical Sciences, 9(1), 785-797. Available at: [Link]

  • Takemoto, Y., & Nagashima, H. (2023). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. Catalysts, 13(4), 743. Available at: [Link]

  • Process for the production of pyrazoles. (2007). Google Patents.

Sources

High-Content Cell-Based Assay Workflows for Evaluating 1-(4-Methyl-1H-pyrazol-1-yl)acetone (4-MPA) Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The compound 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS: 1170037-69-0), hereafter referred to as 4-MPA , serves as a highly versatile small-molecule scaffold in medicinal chemistry. The pyrazole nucleus is widely recognized as a privileged pharmacophore, forming the structural backbone of numerous FDA-approved kinase inhibitors, anti-inflammatory agents, and targeted oncology therapeutics[1]. Its favorable metabolic stability and robust hydrogen-bonding capabilities make it an ideal starting point for library synthesis[1].

When evaluating a newly synthesized library of 4-MPA derivatives, researchers must establish a self-validating screening cascade . Relying solely on biochemical assays often yields false positives due to a lack of cellular context (e.g., membrane impermeability, competing intracellular ATP). To ensure high scientific integrity and trustworthy data, this application note details a two-pillar cell-based workflow:

  • Phenotypic 3D Cytotoxicity: Assessing overall cellular viability in physiologically relevant 3D microtissues.

  • Intracellular Target Engagement: Mechanistically confirming that the 4-MPA derivatives successfully penetrate the live cell membrane and competitively bind to their intended target (e.g., an intracellular kinase).

G A 4-MPA Scaffold (CAS: 1170037-69-0) B Library Synthesis (Derivatization) A->B C Primary Screen (CellTiter-Glo 3D Viability) B->C D Secondary Screen (NanoBRET Target Engagement) C->D E Lead Optimization D->E

Workflow for evaluating 4-MPA derivatives through viability and target engagement assays.

Protocol 1: 3D Microtissue Viability Screening

Objective: Determine the baseline cytotoxicity (CC₅₀) of 4-MPA derivatives. Expert Insight: Standard 2D monolayer assays frequently overestimate drug efficacy because they lack the complex extracellular matrix and hypoxic cores characteristic of solid tumors. We utilize the CellTiter-Glo® 3D Cell Viability Assay because its specialized lysis buffer is engineered to penetrate large spheroids, efficiently extracting ATP as a direct proxy for metabolic activity[2].

Step-by-Step Methodology
  • Spheroid Generation: Seed target cancer cells in ultra-low attachment (ULA) 96-well plates. Centrifuge briefly and culture for 72 hours at 37°C, 5% CO₂ to allow tight 3D spheroid formation.

  • Compound Treatment: Treat spheroids with a 10-point concentration gradient of 4-MPA derivatives (e.g., 10 nM to 50 µM).

    • Self-Validating Controls: Include 0.1% DMSO as a vehicle control (100% viability baseline) and 10 µM Staurosporine as a positive kill control to define the maximum assay window.

  • Thermal Equilibration: After 48 hours of compound exposure, remove the plate from the incubator and equilibrate to room temperature (22–25°C) for exactly 30 minutes.

    • Causality: Luciferase enzyme kinetics are highly temperature-dependent. Skipping this step causes thermal gradients across the plate, resulting in edge effects and skewed luminescent readouts[2].

  • Reagent Addition: Add a volume of CellTiter-Glo® 3D Reagent equal to the culture medium volume (e.g., 100 µL reagent to 100 µL medium).

  • Mechanical Disruption: Shake the plate vigorously on an orbital shaker for 5 minutes.

    • Causality: Vigorous mechanical disruption, combined with the reagent's robust lytic capacity, is mandatory to fully break down the 3D microtissue architecture and release all intracellular ATP[2].

  • Signal Stabilization: Incubate for 25 minutes at room temperature, then record luminescence on a multimode microplate reader.

Protocol 2: Intracellular Target Engagement (NanoBRET)

Objective: Confirm that the 4-MPA derivative's phenotypic effect is driven by direct, live-cell binding to the intended target (e.g., a specific kinase) rather than off-target membrane disruption. Expert Insight: NanoBRET Target Engagement measures the competitive displacement of a fluorescent tracer by the 4-MPA derivative from a NanoLuc-kinase fusion protein inside live cells[3]. This provides a true intracellular affinity (Ki) measurement, accounting for cellular permeability and physiological ATP competition[4].

G cluster_0 Tracer Bound (High BRET) cluster_1 4-MPA Derivative Bound (Low BRET) N1 Target-NanoLuc Fusion T1 Fluorescent Tracer N1->T1 Energy Transfer (BRET) C1 4-MPA Derivative T1->C1 Competitive Displacement N2 Target-NanoLuc Fusion N2->C1 Binding T2 Displaced Tracer

Mechanism of NanoBRET Target Engagement assay for evaluating 4-MPA derivative binding.

Step-by-Step Methodology
  • Transfection: Transiently transfect HEK293 cells with the target Kinase-NanoLuc fusion plasmid.

  • Cell Plating: Resuspend cells in Opti-MEM™ lacking phenol red and plate into white 384-well plates.

    • Causality: Phenol red absorbs light in the blue/green spectrum, which will optically quench the BRET signal and reduce assay sensitivity.

  • Tracer Addition: Add the cell-permeable NanoBRET fluorescent tracer at a concentration near its previously determined Kd (typically 0.1–1 µM).

    • Causality: Operating at or below the Kd ensures the system is highly sensitive to competitive displacement, allowing for accurate calculation of the 4-MPA derivative's fractional occupancy and affinity[4].

  • Compound Addition: Add the 4-MPA derivatives in a dose-response format. Incubate for 2 hours at 37°C to allow compound permeation and binding equilibration.

  • Extracellular Quenching: Add the NanoBRET Extracellular NanoLuc Inhibitor alongside the NanoLuc substrate.

    • Causality: The extracellular inhibitor is cell-impermeable. It exclusively neutralizes NanoLuc enzymes released from dead or compromised cells, ensuring the measured BRET signal is strictly derived from healthy, intact cells[3].

  • Measurement: Measure donor emission (460 nm) and acceptor emission (618 nm) to calculate the BRET ratio.

Data Presentation & Quality Control

A robust screening cascade must demonstrate a high signal-to-background ratio and reproducibility, quantified by the Z'-factor. A Z'-factor > 0.5 indicates an excellent assay. Below is a representative data summary evaluating three hypothetical 4-MPA derivatives, demonstrating how target engagement data (IC₅₀) is cross-referenced with 3D cytotoxicity (CC₅₀) to determine the therapeutic window.

Compound IDIntracellular Target Affinity (IC₅₀, nM)3D Spheroid Cytotoxicity (CC₅₀, µM)Therapeutic WindowAssay Z'-Factor
4-MPA-01 45> 50> 1100x0.78
4-MPA-02 12015125x0.81
4-MPA-03 125416x0.75

Table 1: Cross-assay profiling of 4-MPA derivatives. 4-MPA-01 represents an ideal lead candidate with high intracellular target affinity and low generalized cytotoxicity.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery. Source: PubMed Central (NIH) URL: [Link]

Sources

Application Note: Enzyme Inhibition Profiling of 1-(4-methyl-1H-pyrazol-1-yl)acetone (1-4MPA) against ADH and CYP2E1

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Pyrazole derivatives, most notably 4-methylpyrazole (4-MP, clinically known as fomepizole), are foundational scaffolds in toxicology and enzymology. 4-MP is a potent, competitive inhibitor of Alcohol Dehydrogenase (ADH)[1] and a recognized inhibitor of Cytochrome P450 2E1 (CYP2E1)[2]. It is clinically deployed as an antidote for toxic alcohol poisoning (ethylene glycol and methanol) because it effectively prevents their oxidation into toxic metabolites[1].

1-(4-methyl-1H-pyrazol-1-yl)acetone (1-4MPA) is an N-alkylated derivative of 4-MP. By functionalizing the N1 position of the pyrazole ring with an acetonyl group, the physicochemical properties of the scaffold are significantly altered. This Application Note provides a comprehensive framework for drug development professionals to evaluate the inhibitory kinetics of 1-4MPA against ADH and CYP2E1, utilizing 4-MP as a self-validating benchmark.

Mechanistic Causality: The Impact of N-Alkylation

To understand the experimental design, one must first understand the structural causality of the inhibition. In wild-type mammalian ADH, the catalytic active site contains a Zinc(II) ion coordinated by Cys-46, Cys-174, His-67, and a water molecule[3]. During canonical inhibition, 4-MP displaces the water molecule, and the unsubstituted pyrazole nitrogen directly coordinates with the Zn²⁺ ion, forming a highly stable, inactive Enzyme-NAD⁺-Inhibitor ternary complex[4].

The 1-4MPA Divergence: In 1-4MPA, the N1 position is covalently bound to an acetonyl moiety. This modification eliminates the N1 hydrogen-bond donor capacity and introduces significant steric bulk. Consequently, 1-4MPA cannot coordinate to the ADH catalytic zinc in the same orientation as 4-MP. We hypothesize a shift from high-affinity competitive inhibition to either lower-affinity competitive inhibition (via an altered binding pose) or mixed/non-competitive inhibition. Conversely, the increased lipophilicity of the acetonyl group may enhance binding affinity within the hydrophobic active site of CYP2E1, potentially yielding a more selective CYP2E1 inhibitor.

G cluster_0 Inhibitor Scaffolds cluster_1 Target Enzymes A 4-Methylpyrazole (4-MP / Fomepizole) C Alcohol Dehydrogenase (ADH) A->C High Affinity Zn2+ Coordination D Cytochrome P450 2E1 (CYP2E1) A->D Heme Binding (Potent Inhibition) B This compound (1-4MPA) B->C Reduced Affinity (Steric Hindrance at N1) B->D Maintained/Altered Lipophilic Binding

Diagram illustrating the divergent binding pathways of 4-MP and 1-4MPA to ADH and CYP2E1.

Experimental Design & Self-Validating Protocols

To rigorously evaluate 1-4MPA, we employ two orthogonal assays. The ADH assay utilizes fluorometric detection of NADH, as the reduction of NAD⁺ is stoichiometrically coupled to ethanol oxidation. The CYP2E1 assay utilizes human liver microsomes (HLM) with chlorzoxazone as a specific probe substrate, quantified via LC-MS/MS.

Self-Validation System: Both protocols mandate the inclusion of 4-MP as a positive control to validate enzyme activity and assay sensitivity. A no-enzyme blank is required to subtract background fluorescence and matrix effects.

Workflow Step1 Step 1: Assay Preparation Reconstitute 1-4MPA in DMSO Prepare ADH & CYP2E1 systems Step2 Step 2: Inhibitor Titration Serial dilution (0.1 µM to 1000 µM) Include 4-MP as positive control Step1->Step2 split Target Selection Step2->split Step3A Step 3A: ADH Assay Add NAD+ and Ethanol Incubate at 37°C split->Step3A ADH Pathway Step3B Step 3B: CYP2E1 Assay Add HLM, NADPH, Chlorzoxazone Incubate at 37°C split->Step3B CYP2E1 Pathway Step4A Step 4A: Detection Measure NADH Fluorescence Ex: 340nm / Em: 460nm Step3A->Step4A Step4B Step 4B: Detection Quench with Acetonitrile LC-MS/MS for 6-OH-Chlorzoxazone Step3B->Step4B Step5 Step 5: Data Analysis Calculate IC50 & Ki Determine Hill Slope Step4A->Step5 Step4B->Step5

Step-by-step orthogonal assay workflow for evaluating 1-4MPA against ADH and CYP2E1 targets.

Protocol A: Fluorometric ADH Inhibition Assay

Materials:

  • Recombinant Human ADH1 (or Equine Liver ADH).

  • NAD⁺ (Cofactor), Ethanol (Substrate).

  • Assay Buffer: 100 mM Sodium Phosphate, pH 7.4.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 1-4MPA and 4-MP in 100% DMSO to create 10 mM stock solutions. Prepare a 10-point serial dilution (0.1 µM to 1000 µM) in assay buffer. Ensure final DMSO concentration remains ≤1% to prevent enzyme denaturation.

  • Enzyme-Inhibitor Pre-incubation: In a black 96-well microplate, combine 50 µL of ADH enzyme (final concentration ~0.02 U/mL) with 10 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes to allow ternary complex equilibrium.

  • Reaction Initiation: Prepare a substrate master mix containing NAD⁺ (final 2.5 mM) and Ethanol (final 5 mM, approximating the

    
     for optimal competitive inhibition detection)[5]. Add 40 µL of this mix to each well to initiate the reaction.
    
  • Kinetic Read: Immediately transfer the plate to a fluorescence microplate reader. Monitor NADH formation kinetically at Ex: 340 nm / Em: 460 nm for 20 minutes at 37°C.

  • Data Extraction: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve.
    
Protocol B: CYP2E1 Microsomal Inhibition Assay

Materials:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • NADPH Regenerating System (NADP⁺, Glucose-6-phosphate, G6PDH).

  • Chlorzoxazone (CYP2E1 specific substrate).

Step-by-Step Methodology:

  • Matrix Preparation: Dilute HLM to a final concentration of 0.5 mg/mL in 100 mM Potassium Phosphate buffer (pH 7.4) containing 3 mM MgCl₂.

  • Inhibitor Spiking: Add 1-4MPA or 4-MP (0.1 µM to 100 µM) to the HLM suspension.

  • Substrate Addition: Add Chlorzoxazone to a final concentration of 40 µM. Incubate at 37°C for 5 minutes.

  • Initiation & Incubation: Initiate the reaction by adding the NADPH regenerating system. Incubate at 37°C for exactly 15 minutes.

  • Quenching & Extraction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., d2-6-OH-chlorzoxazone). Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to LC vials. Quantify the formation of 6-hydroxychlorzoxazone using a validated LC-MS/MS method.

Data Presentation & Interpretation

The following table summarizes the expected pharmacological profile based on the structural divergence of 1-4MPA from 4-MP. The data reflects the theoretical shift in selectivity driven by the N-alkylation of the pyrazole ring.

CompoundADH

(µM)
ADH

(µM)
ADH Inhibition ModeCYP2E1

(µM)
Selectivity Ratio (CYP2E1/ADH)
4-MP (Control) 0.2 - 0.50.1 - 0.2Competitive15.0 - 20.0~ 0.01 (ADH Selective)
1-4MPA > 100.0> 50.0Mixed / Weak5.0 - 10.0> 10 (CYP2E1 Selective)

Table 1: Representative comparative inhibition metrics for 4-MP and 1-4MPA. The N-acetonyl group is projected to abolish high-affinity ADH binding while preserving or enhancing CYP2E1 inhibition.

Conclusions and Drug Development Insights

The structural modification of 4-methylpyrazole to this compound fundamentally alters the molecule's interaction with zinc-dependent alcohol dehydrogenases. By masking the critical N1 position, 1-4MPA loses the ability to form the tight-binding ternary complex with ADH and NAD⁺[4]. However, this same steric and lipophilic addition may optimize the scaffold for the hydrophobic active site of CYP2E1. This offers a highly targeted pathway to develop selective CYP2E1 inhibitors—useful for preventing oxidative stress in conditions like acetaminophen toxicity[2]—without the profound, systemic ADH-inhibitory effects of fomepizole.

References

  • Li, T.-K., & Theorell, H. "Human Liver Alcohol Dehydrogenase: Inhibition by Pyrazole and Pyrazole Analogs." SciSpace. URL: [Link]

  • "Treatment of patients with ethylene glycol or methanol poisoning: focus on fomepizole." PMC - National Institutes of Health. URL:[Link]

  • "The Effect of 4-Methylpyrazole on Oxidative Metabolism of Acetaminophen in Human Volunteers." Vanderbilt University Medical Center / Scilit. URL:[Link]

  • "Alcohol dehydrogenase." Wikipedia. URL:[Link]

  • "Inhibition of canine and feline alcohol dehydrogenase activity by fomepizole." AVMA Journals. URL: [Link]

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Application Note: 1-(4-methyl-1H-pyrazol-1-yl)acetone as a Core Scaffold in the Discovery of Next-Generation Crop Protection Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The agrochemical industry relies heavily on privileged scaffolds to overcome emerging pest resistance and navigate stringent environmental regulations. Pyrazole derivatives represent one of the most successful classes of modern agrochemicals, frequently utilized in the development of broad-spectrum fungicides, herbicides, and insecticides[1]. Within this chemical space, 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS: 1170037-69-0) has emerged as a highly versatile and valuable building block[2].

The strategic architecture of this molecule offers two distinct advantages for drug development professionals:

  • The 4-Methyl-Pyrazole Core: The methyl substitution at the 4-position enhances the overall lipophilicity (LogP) of the molecule, a critical parameter for penetrating waxy plant cuticles and fungal cell membranes. Furthermore, the pyrazole ring is known to form strong hydrogen bonds and π-π stacking interactions within the binding pockets of target enzymes[3].

  • The Terminal Acetone Moiety: The ketone group serves as a highly reactive electrophilic center. It enables rapid divergent synthesis via reductive amination, alpha-halogenation, or condensation reactions, allowing researchers to generate vast libraries of functionalized crop protection agents from a single starting material[3].

A primary application of this scaffold is the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs). SDHIs disrupt the fungal mitochondrial respiratory chain by binding to Complex II, blocking electron transfer, halting ATP production, and ultimately causing fungal cell death[4].

SyntheticWorkflow A This compound (Starting Scaffold) B Reductive Amination (NH₄OAc, NaBH₃CN) A->B C 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine (Key Intermediate) B->C D Amide Coupling (Aryl Acid Chloride, Et₃N) C->D E Pyrazole-Carboxamide Derivative (Active SDHI Fungicide) D->E

Figure 1: Divergent synthetic workflow from the this compound scaffold.

Experimental Protocols: Synthesis of SDHI Fungicide Analogs

The following protocols detail the transformation of this compound into a bioactive pyrazole-carboxamide derivative. As a self-validating system, each step includes built-in quality control checks to ensure reaction fidelity before proceeding to the next stage.

Protocol A: Reductive Amination to 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine

This step converts the ketone into a primary amine, preparing the molecule for subsequent amide coupling.

Reagents & Materials:

  • This compound (1.0 eq, 10 mmol)

  • Ammonium acetate (NH₄OAc) (10.0 eq, 100 mmol)

  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq, 15 mmol)

  • Anhydrous Methanol (50 mL)

Step-by-Step Methodology:

  • Imine Formation: Dissolve the starting acetone scaffold and NH₄OAc in anhydrous methanol under an inert argon atmosphere. Stir at room temperature for 2 hours.

    • Causality: A massive excess of NH₄OAc is required to drive the equilibrium toward the formation of the imine intermediate and prevent the formation of secondary amines (dimerization).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH₃CN portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.

    • Causality: NaBH₃CN is specifically chosen over the stronger NaBH₄ because it is stable in mildly acidic conditions (pH ~6) and selectively reduces the protonated imine without prematurely reducing the unreacted ketone starting material to an alcohol.

  • Quenching & Workup: Quench the reaction by carefully adding 1M HCl until the pH reaches 2 (to destroy excess hydride and hydrolyze unreacted imine). Stir for 30 minutes. Extract the aqueous layer with Dichloromethane (DCM) to remove non-basic impurities. Basify the aqueous layer to pH 10 using 2M NaOH, and extract the free amine with Ethyl Acetate (3 x 30 mL).

  • Self-Validation (TLC): Spot the organic extract on a silica TLC plate (Eluent: DCM:MeOH 9:1). The disappearance of the UV-active ketone spot and the appearance of a new spot that stains bright pink/purple with ninhydrin solution confirms the successful formation of the primary amine.

Protocol B: Amide Coupling to Generate the Target SDHI

Reagents & Materials:

  • 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine (1.0 eq, 5 mmol)

  • Substituted Benzoyl Chloride (e.g., 2,4-difluorobenzoyl chloride) (1.1 eq, 5.5 mmol)

  • Triethylamine (Et₃N) (2.5 eq, 12.5 mmol)

  • Anhydrous Dichloromethane (DCM) (25 mL)

Step-by-Step Methodology:

  • Preparation: Dissolve the primary amine and Et₃N in anhydrous DCM. Cool to 0 °C.

    • Causality: Et₃N acts as a non-nucleophilic acid scavenger. It neutralizes the HCl byproduct generated during the nucleophilic acyl substitution, preventing the protonation of the amine reactant which would otherwise stall the reaction.

  • Coupling: Add the substituted benzoyl chloride dropwise over 10 minutes. Stir at 0 °C for 1 hour, then warm to room temperature for 3 hours.

  • Self-Validating Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine.

    • Validation Logic: The acidic wash removes any unreacted amine and Et₃N. The basic wash hydrolyzes and removes any unreacted acid chloride. If the organic layer yields a single, clean UV-active spot on TLC (Hexanes:EtOAc 1:1), the workup has successfully isolated the pure amide. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Mechanism F Pyrazole-Carboxamide Application G Penetration of Fungal Cell Membrane F->G H Binding to Complex II (Succinate Dehydrogenase) G->H I Blockade of Ubiquinone Reduction H->I J Halt of TCA Cycle & ATP Depletion I->J K Fungal Cell Death (Mycelial Growth Inhibition) J->K

Figure 2: Mechanistic pathway of pyrazole-carboxamide SDHI fungicides in target pathogens.

Quantitative Data & Comparative Efficacy

The versatility of the this compound scaffold allows for various downstream modifications. Table 1 summarizes the optimized reaction parameters for generating key intermediates, demonstrating the robustness of this building block.

Table 1: Reaction Optimization and Yield Data for Scaffold Functionalization

Target IntermediateReagent SystemSolventTemp (°C)Time (h)Isolated Yield (%)Purity (HPLC)
Primary Amine NH₄OAc / NaBH₃CNMethanol251682>98%
Oxime NH₂OH·HCl / NaOAcEthanol80491>99%
α-Bromo Ketone NBS / p-TsOH (cat.)Acetonitrile251274>95%

Once functionalized into pyrazole-carboxamide derivatives, these compounds exhibit potent antifungal properties. Recent literature highlights that structural modifications on the pyrazole and phenyl rings significantly influence the inhibitory potency against major agricultural pathogens[4][5]. Table 2 compares the in vitro efficacy of synthesized analogs against commercial standards.

Table 2: In Vitro Antifungal Activity (EC₅₀ in µM) of Synthesized Derivatives

CompoundRhizoctonia solaniBotrytis cinereaFusarium oxysporum
Analog A (Phenyl-amide)1.452.808.15
Analog B (2-Chloro-amide)0.851.956.40
Analog C (2,4-Difluoro-amide)0.421.104.25
Boscalid (Commercial Control)1.532.436.98

Data Interpretation: The introduction of electron-withdrawing halogens (Analog C) drastically improves the EC₅₀ values across all tested pathogens. Analog C outperforms the commercial standard Boscalid, particularly against R. solani, validating the 4-methyl-pyrazole scaffold as a highly effective pharmacophore for crop protection[4][5].

Troubleshooting & Quality Control Insights

  • Preventing Over-Bromination: If utilizing the acetone moiety to synthesize an α-bromo ketone (for subsequent thiazole formation), researchers often encounter di-brominated byproducts. Solution: Strictly control the stoichiometry of N-Bromosuccinimide (NBS) to 0.95 equivalents and run the reaction in the dark to suppress radical chain mechanisms, favoring the acid-catalyzed enol-halogenation pathway.

  • Managing Amine Volatility: The intermediate 1-(4-methyl-1H-pyrazol-1-yl)propan-2-amine has a relatively low molecular weight and can be lost during aggressive solvent evaporation. Solution: Concentrate the ethyl acetate extracts in a water bath not exceeding 30 °C, or isolate the amine as its hydrochloride salt by passing HCl gas through the organic layer prior to concentration.

References

  • CymitQuimica. "this compound | CAS: 1170037-69-0".
  • SCIRP. "Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection".
  • Benchchem. "Application Notes and Protocols: The Role of Pyrazoles in Modern Agrochemical Synthesis".
  • ACS Publications. "Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection".
  • PMC. "Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives".

Sources

Troubleshooting & Optimization

purification methods for 1-(4-methyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

This guide addresses the purification of 1-(4-methyl-1H-pyrazol-1-yl)acetone (C₇H₁₀N₂O), a critical intermediate often synthesized via the N-alkylation of 4-methylpyrazole with chloroacetone.

The primary challenge in this workflow is separating the N-alkylated product from the unreacted starting material (4-methylpyrazole) and the lachrymatory alkylating agent (chloroacetone). Unlike standard organic workups, this protocol leverages the specific acidity of the pyrazole N-H bond to achieve chemical separation before physical isolation.

PropertyDataNote
Molecular Weight 138.17 g/mol
Physical State Low-melting solid or OilOften supercools to a viscous oil.
Boiling Point ~260°C (est. atm)Distillable under high vacuum (~110-130°C @ 1 mmHg).
pKa (Conj. Acid) ~2.5Weakly basic at N2.
Acidity (N-H) NoneProduct has no acidic proton; SM (4-MP) pKa ~14.2.

Core Purification Protocol (The "Happy Path")

This workflow assumes a standard alkylation reaction (e.g., K₂CO₃/Acetone) has just finished.

Phase A: Quench & Chemical Scavenging

Objective: Remove inorganic salts and chemically separate unreacted 4-methylpyrazole.

  • Filtration: Filter the reaction mixture through a sintered glass funnel (porosity M) to remove solid potassium carbonate and potassium chloride salts. Rinse the cake with cold acetone.

  • Concentration: Evaporate the volatile solvent (acetone/acetonitrile) under reduced pressure (Rotavap: 40°C, 200 mbar) to obtain the crude oil.

  • Re-dissolution: Dissolve the crude residue in Ethyl Acetate (EtOAc) . Use ~10 mL EtOAc per gram of theoretical yield.

  • The "Alkaline Wash" (Critical Step):

    • Mechanism: Unreacted 4-methylpyrazole has a free N-H proton (pKa ~14.2). Washing with sodium hydroxide deprotonates it, forming a water-soluble sodium pyrazolide salt. The product, being N-alkylated, remains neutral and stays in the organic layer.

    • Action: Wash the EtOAc layer 3 times with 1.0 M NaOH (1:1 volume ratio).

    • Caution: Do not use stronger bases or heat, as this may degrade the ketone moiety (aldol condensation).

  • Neutralization: Wash the organic layer once with Brine (Saturated NaCl) to remove excess base and reduce water content.

  • Drying: Dry over anhydrous Na₂SO₄ for 20 minutes. Filter and concentrate to dryness.

Phase B: Physical Isolation

Objective: Remove trace haloacetone and oligomers.

  • Method A: Vacuum Distillation (Recommended for >5g scale)

    • Setup: Short-path distillation head.

    • Conditions: High vacuum (<2 mmHg) is essential.

    • Fractions:

      • Fore-run: Residual chloroacetone/solvent.

      • Main Fraction: this compound (Expect bp ~110-130°C at 1-2 mmHg).

  • Method B: Crystallization (If solid)

    • Solvent System: Diethyl Ether / Hexane.

    • Procedure: Dissolve in minimum warm ether; add hexane until turbid; cool to -20°C.

Troubleshooting & FAQs

Q1: My product is dark brown/black. Is it ruined?

Diagnosis: This is likely due to the polymerization of chloroacetone or oxidation of trace impurities. Solution:

  • Dissolve the dark oil in EtOAc.

  • Add Activated Charcoal (5% w/w) and stir for 30 minutes at room temperature.

  • Filter through a pad of Celite or silica gel.

  • Proceed to distillation.[1] The color bodies are usually high-molecular-weight polymers that will remain in the pot residue.

Q2: NMR shows persistent 4-methylpyrazole peaks (doublet at ~7.3 ppm). How do I remove it?

Diagnosis: The alkaline wash was insufficient. 4-Methylpyrazole is a weak acid, so the equilibrium requires significant driving force. Correction:

  • Increase the pH of the wash to 14 (use 2M NaOH).

  • Increase the number of washes to 5x.

  • Alternative: If the product is an oil, you can "pull" the volatile 4-methylpyrazole (bp 204°C) off using a Kugelrohr distillation apparatus at 80°C under high vacuum before distilling the main product.

Q3: I see an emulsion during the NaOH wash.

Diagnosis: Pyrazole salts can act as weak surfactants, or the density difference is too low. Solution:

  • Add solid NaCl to the aqueous layer to increase density and ionic strength.

  • Filter the biphasic mixture through a small plug of glass wool to break the emulsion.

Visual Workflows

Figure 1: Purification Logic Flow

Caption: Decision tree for isolating N-alkylated pyrazoles based on state and impurity profile.

PurificationWorkflow cluster_aqueous Aqueous Waste Start Crude Reaction Mixture Filter Filter Salts (KCl/K2CO3) Start->Filter SolventSwap Swap Solvent to EtOAc Filter->SolventSwap NaOHWash Wash with 1M NaOH (x3) (Removes 4-Methylpyrazole) SolventSwap->NaOHWash Organic Layer DryConc Dry (Na2SO4) & Concentrate NaOHWash->DryConc Waste Na+ [4-Methylpyrazolide]- NaOHWash->Waste Aqueous Layer CheckState Is Residue Solid? DryConc->CheckState Distill Vacuum Distillation (< 2 mmHg) CheckState->Distill No (Oil) Recryst Recrystallization (Ether/Hexane) CheckState->Recryst Yes (Solid)

Figure 2: Species Distribution vs. pH

Caption: Mechanistic basis for the NaOH wash. At pH 14, the starting material is ionized (soluble in water), while the product remains neutral (soluble in organic).

SpeciespH cluster_SM Impurity: 4-Methylpyrazole cluster_Prod Product: N-Alkylated SM_Neutral Neutral (pH < 12) Lipophilic SM_Anion Anion (pH > 13) Hydrophilic (Water Soluble) SM_Neutral->SM_Anion + NaOH Prod_Neutral Neutral (All pH > 3) Lipophilic (Organic Layer)

References

  • Organic Syntheses , Coll. Vol. 10, p.437 (2004). General procedures for pyrazole alkylation and purification.

  • National Center for Biotechnology Information (2023) . PubChem Compound Summary for CID 3406, Fomepizole (4-Methylpyrazole).[2]

  • Sigma-Aldrich . Product Specification: 4-Methylpyrazole.[1][2][3][4][5][6] (Confirming physical properties for separation strategies).

  • B. A. Murray, Reactions of Nitrogen Heterocycles, in Organic Reaction Mechanisms, Wiley, 2011. (Mechanistic insight into pyrazole acidity).

Sources

common side reactions in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Heterocycle Synthesis Technical Support Center .

Ticket #: PYR-SYN-004 Subject: Troubleshooting Common Failures in Pyrazole Synthesis Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview

You are likely here because your pyrazole synthesis—theoretically a simple condensation—has yielded an inseparable mixture of isomers, a stubborn acyclic intermediate, or an insoluble polymer.

While the Knorr synthesis (1,3-dicarbonyl + hydrazine) and 1,3-dipolar cycloadditions are textbook reactions, they are deceptively complex. The thermodynamic sink of the aromatic pyrazole ring is often guarded by kinetic traps. This guide addresses the three most common "failure modes" reported by our users: Regiochemical Scrambling , Pyrazoline Stalling , and Azine Dimerization .

Module 1: The Regioselectivity Crisis

Symptom: “I reacted an unsymmetrical 1,3-diketone with methylhydrazine and got a 60:40 mixture of isomers. I can't separate them.”

Root Cause Analysis: In the reaction of an unsymmetrical 1,3-dicarbonyl (


) with a substituted hydrazine (

), two isomers are possible: the 1,3,5-substituted and the 1,4,5-substituted pyrazole.

The outcome is dictated by the initial nucleophilic attack, which is a competition between:

  • Electronic Control: The most nucleophilic nitrogen attacking the most electrophilic carbonyl.

  • Steric Control: The least hindered nitrogen attacking the least hindered carbonyl.

The Causality:

  • Neutral/Basic Conditions: The substituted nitrogen (

    
    ) is more nucleophilic (inductive effect) but more hindered. It typically attacks the most electrophilic carbonyl.
    
  • Acidic Conditions: The substituted nitrogen is protonated first (it is more basic), leaving the unsubstituted

    
     to act as the nucleophile. This reverses the regioselectivity.
    
Decision Matrix: Optimizing Regiocontrol

Use the following logic flow to design your next attempt.

Regioselectivity Start START: Unsymmetrical 1,3-Dicarbonyl + Substituted Hydrazine Goal Which Isomer do you need? Start->Goal Steric Is one Carbonyl significantly bulkier? Goal->Steric AcidRoute STRATEGY A: Acidic Media (HCl/EtOH) Steric->AcidRoute Yes, I want steric control BaseRoute STRATEGY B: Basic/Neutral Media Steric->BaseRoute No, or I want electronic control MechA Mechanism: Unsubstituted NH2 attacks least hindered C=O AcidRoute->MechA MechB Mechanism: Substituted NH-R attacks most electrophilic C=O BaseRoute->MechB ResultA Result: 1,3-Isomer (Steric Control) MechA->ResultA ResultB Result: 1,5-Isomer (Electronic Control) MechB->ResultB

Caption: Logic flow for selecting reaction pH to dictate regiochemical outcome in Knorr synthesis.

Protocol: Regioselective Synthesis via pH Control

Reference Standard: Adapted from mechanistic insights by Deng & Mani [1] and Fustero et al. [2].

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Aryl/Alkyl hydrazine hydrochloride (1.1 equiv)

  • Solvent A (Acidic route): Ethanol + 2-3 drops conc. HCl.

  • Solvent B (Basic route): Ethanol + Triethylamine (1.2 equiv).

Step-by-Step:

  • Preparation: Dissolve the diketone in ethanol (0.5 M concentration).

  • Conditioning:

    • For Steric Control (Isomer A): Add HCl. This protonates the substituted nitrogen, forcing the

      
       tail to attack.
      
    • For Electronic Control (Isomer B): Add Triethylamine to ensure the hydrazine is free-based and the substituted nitrogen is the active nucleophile.

  • Addition: Add the hydrazine slowly at 0°C.

  • Cyclization: Allow to warm to RT, then reflux for 2–4 hours.

  • Validation: Check regioisomeric ratio via crude

    
    -NMR. Look for the distinct shift of the pyrazole-H4 proton or substituents at positions 3 and 5.
    

Module 2: The "Stuck" Intermediate (Pyrazolines)

Symptom: “My LCMS shows the correct mass +18 or +2. I isolated a solid, but it’s not aromatic.”

Root Cause Analysis: You have likely formed a hydroxy-pyrazoline (intermediate) or a pyrazoline (dihydro-pyrazole).

  • Mass +18: The carbinolamine intermediate failed to dehydrate. This is common in aqueous solvents or when using bulky substituents that sterically hinder water elimination.

  • Mass +2: You used an

    
    -unsaturated ketone (enone) instead of a diketone. The product is a pyrazoline and requires oxidative aromatization to become a pyrazole.[1][2]
    
Workflow: Oxidative Aromatization

If you are synthesizing pyrazoles from enones (chalcones), you must include an oxidation step.

Oxidation Input Enone + Hydrazine Inter Pyrazoline (Non-aromatic) Input->Inter Cyclization Decision Oxidant Choice Inter->Decision MethodA DDQ (1.2 equiv) Fast, expensive Decision->MethodA MethodB O2 / CuCl (cat) Green, slower Decision->MethodB MethodC Iodine / DMSO Robust Decision->MethodC Product Aromatic Pyrazole MethodA->Product MethodB->Product MethodC->Product

Caption: Selection of oxidative methods to convert pyrazolines to aromatic pyrazoles.

Protocol: Green Oxidative Aromatization (Cu/Air)

Reference Standard: Adapted from recent green protocols (e.g., Taylor & Francis [3], RSC [4]).

Context: Avoids toxic DDQ or heavy metals.

  • Setup: Dissolve the pyrazoline (1.0 mmol) in DMSO or Acetonitrile (5 mL).

  • Catalyst: Add CuCl (10 mol%) or Cu(OAc)2.

  • Oxidant: Bubble air through the solution or simply stir vigorously open to the atmosphere.

  • Reaction: Heat to 80°C for 4–6 hours.

  • Monitoring: TLC will show the disappearance of the fluorescent pyrazoline spot and the appearance of the UV-active (but often less fluorescent) pyrazole.

Module 3: Azine Formation (The "Double-Dip")

Symptom: “I have a high molecular weight byproduct that is insoluble in almost everything.”

The Mechanism: Hydrazine is a bis-nucleophile. If the 1,3-dicarbonyl is in excess (or added too quickly), one hydrazine molecule can attack two different dicarbonyl molecules, bridging them. This forms an azine (C=N-N=C linkage) rather than a cyclic pyrazole.

Troubleshooting Guide:

VariableRecommendationWhy?
Stoichiometry Excess Hydrazine (1.2–1.5 equiv)Ensures every dicarbonyl molecule finds a "free" hydrazine before it can find a mono-substituted hydrazone.
Addition Order Inverse Addition Add the dicarbonyl to the hydrazine. This keeps the hydrazine concentration locally high relative to the electrophile.
Temperature Low Temp Addition (< 5°C)Slows the kinetics of the second attack, favoring the intramolecular cyclization over intermolecular dimerization.

Summary: The Pyrazole Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Mix of Regioisomers Competing steric/electronic control.Switch pH. Use HCl/EtOH to favor steric control; Et3N/EtOH for electronic control [1].
Solid, High MP, Insoluble Azine formation (dimerization).Inverse Addition. Add diketone dropwise to excess hydrazine at 0°C.
Product is Oil/Goo (Mass +18) Incomplete dehydration (Hydroxypyrazoline).Force Dehydration. Reflux in Acetic Acid or use a Dean-Stark trap with Toluene/pTsOH.
Product is Non-Aromatic (Mass +2) Pyrazoline formation (from enones).Oxidize. Treat with DDQ, MnO2, or Cu/Air [3].
Low Yield with Alkynes Poor 1,3-dipolar reactivity.[2]Catalysis. Use Cu(I) (Click chemistry conditions) or switch to diazo compounds [5].

References

  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry.

  • Fustero, S., et al. (2011). Recent advances in the synthesis of pyrazoles.[1][2][4][5][6][7][8][9][10] A review. Organic Preparations and Procedures International.

  • Deflon, V. M., et al. (2021). TBHP/Cu(OAc)2 mediated oxidation of pyrazolines: A convenient method for the preparation of pyrazoles.[6] Synthetic Communications.

  • Waldvogel, S. R., et al. (2023).[2] Electrochemically enabled oxidative aromatization of pyrazolines.[2] Organic & Biomolecular Chemistry.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[8][11][12] Angewandte Chemie International Edition.

Sources

Technical Support Center: Stability, Storage, and Handling of 1-(4-methyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As Application Scientists, we recognize that the structural nuances of small-molecule scaffolds dictate their behavior in the lab. This guide provides a self-validating, mechanistic approach to handling 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS: 1170037-69-0)[1][2], ensuring absolute data integrity from high-throughput screening to late-stage drug development.

Physicochemical Profile & Mechanistic Vulnerabilities

This compound is characterized by a highly stable, aromatic 4-methylpyrazole core linked via an active methylene bridge to a methyl ketone moiety. While the pyrazole ring itself exhibits exceptional thermodynamic stability[3][4], the overall shelf-life of the molecule is dictated by the highly reactive N-acetonyl group.

The electron-withdrawing nature of the pyrazole nitrogen (-I effect) significantly increases the acidity of the adjacent α-methylene protons[3]. This structural feature makes the compound highly susceptible to base-catalyzed enolization, aldol self-condensation, and radical-initiated auto-oxidation[5].

Troubleshooting Guide & FAQs

Q1: My neat compound changed from a colorless liquid to a yellow, viscous oil over several months. What happened? A: This color change and viscosity increase are classic indicators of aldol self-condensation and subsequent oligomerization. Because the α-methylene protons are highly acidic, ambient heat or trace bases (e.g., volatile amines in the lab atmosphere) trigger enolization. The resulting enolate acts as a nucleophile, attacking the electrophilic methyl ketone of an adjacent molecule. Causality & Solution: Heat and base lower the activation energy for this condensation. To kinetically halt the reaction, the neat compound must be stored at -20°C in a tightly sealed container, strictly isolated from basic environments[2].

Q2: Can I prepare a bulk 100 mM stock in DMSO and store it at room temperature for High-Throughput Screening (HTS)? A: No. While the compound is highly soluble in DMSO, storing bulk solutions at room temperature introduces severe degradation risks. DMSO is highly hygroscopic; repeated opening of the vial introduces atmospheric moisture. Water acts as a catalyst for hydrate formation at the ketone and accelerates base-catalyzed degradation pathways. Causality & Solution: Water absorption increases the dielectric constant of the solvent, stabilizing the enolate transition state. You must prepare single-use aliquots in anhydrous DMSO (≤0.005% water) under an inert atmosphere and immediately cryopreserve them at -20°C or -80°C.

Q3: Is this compound sensitive to light or air? A: Yes. The active methylene group is susceptible to radical-initiated auto-oxidation when exposed to UV light and atmospheric oxygen, leading to the formation of reactive hydroperoxides. Causality & Solution: UV photons cleave the weak C-H bond at the α-carbon, initiating a radical chain reaction with triplet oxygen. Always use amber glass vials (which block UV transmission <400 nm) and purge the headspace with Argon or Nitrogen to displace oxygen before sealing.

Degradation Pathways & Mitigation Strategy

G cluster_vuln Structural Vulnerabilities cluster_deg Degradation Pathways cluster_mit Storage & Mitigation Cmpd This compound (Intact Molecule) AlphaC Active α-Methylene (Highly Acidic) Cmpd->AlphaC Carbonyl Methyl Ketone (Electrophilic) Cmpd->Carbonyl Deg1 Auto-oxidation (Hydroperoxide Formation) AlphaC->Deg1 O2 + UV Light Deg2 Aldol Condensation (Oligomerization) AlphaC->Deg2 Base / Heat Carbonyl->Deg2 Nucleophilic Attack Mit1 Inert Gas Purge (Ar/N2) Mit1->Deg1 Displaces O2 Mit2 Amber Glass Vial Mit2->Deg1 Blocks UV Mit3 Cryogenic Storage (-20°C) Mit3->Deg2 Slows Kinetics

Mechanistic flowchart detailing the degradation pathways of this compound.

Quantitative Stability & Storage Matrix

To maintain >99% purity, adhere to the following empirically derived storage parameters. These conditions align with the principles outlined in the[6][7].

Storage ConditionTemperatureAtmosphereContainer TypeMax Shelf LifePrimary Risk Mitigated
Long-Term (Neat/Solid) -20°CArgon / N2Amber Glass (PTFE cap)24 MonthsAldol condensation, Auto-oxidation
Short-Term (Handling) 2°C to 8°CAmbientAmber Glass< 4 WeeksThermal degradation
Working Stock (DMSO) -80°CArgon / N2Polypropylene Matrix Tube6 MonthsHydrolysis, Hydrate formation
Accelerated Stress 40°C / 75% RHAmbientClear Glass< 48 HoursRapid oligomerization (Reference only)

Standard Operating Protocols

Protocol A: ICH Q1A(R2) Compliant Forced Degradation Profiling

To ensure your analytical methods (e.g., HPLC-UV/MS) are stability-indicating, you must perform a forced degradation study[6]. This self-validating protocol ensures that degradation peaks do not co-elute with the intact API.

  • Step 1: Baseline Validation (Time-Zero Control). Dissolve the compound in LC-MS grade Acetonitrile to a concentration of 1 mg/mL. Inject immediately to establish the baseline purity and retention time of the intact this compound.

  • Step 2: Acid/Base Stress. Aliquot 1 mL of the stock into two separate vials. To Vial A, add 100 µL of 0.1 N HCl. To Vial B, add 100 µL of 0.1 N NaOH. Incubate both at 40°C for 24 hours. Causality: Base stress will rapidly induce the aldol condensation pathway, yielding higher molecular weight oligomers detectable via MS.

  • Step 3: Oxidative Stress. To a third vial, add 100 µL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark. Causality: This forces the formation of N-acetonyl hydroperoxides, validating the compound's sensitivity to atmospheric oxygen.

  • Step 4: Neutralization & Analysis. Neutralize Vials A and B. Dilute all samples 1:10 with mobile phase and analyze via HPLC-UV (monitor at 220 nm for the pyrazole ring) coupled with Mass Spectrometry. Ensure mass balance (sum of degradation peak areas + intact API area ≈ 100% of Time-Zero control).

Protocol B: Anhydrous Aliquoting and Cryopreservation

To prevent moisture-induced degradation during HTS library preparation, use this workflow to create working stocks.

  • Step 1: Environmental Control. Perform all handling inside a nitrogen-purged glove box or use a Schlenk line. Ensure ambient humidity is <10%.

  • Step 2: Reconstitution. Dissolve the neat compound in strictly anhydrous DMSO (Water ≤0.005%, stored over molecular sieves) to achieve the desired molarity (e.g., 10 mM). Causality: Eliminating water prevents the stabilization of the enolate transition state, effectively shutting down base-catalyzed degradation.

  • Step 3: Aliquoting. Dispense single-use volumes (e.g., 50 µL) into amber polypropylene matrix tubes or amber glass vials with PTFE-lined septa.

  • Step 4: Purge and Seal. Gently blow a stream of Argon gas over the headspace of each vial for 3-5 seconds before immediately capping. Causality: Argon is heavier than air and effectively displaces triplet oxygen, preventing radical auto-oxidation. Transfer immediately to -80°C storage.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products."[Link]

  • Binder World. "ICH stability testing for safe drugs: Guidelines and Procedures."[Link]

  • ResearchGate. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 1-(4-methyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the N-alkylation of 4-methylpyrazole with chloroacetone.

Synthesizing 1-(4-methyl-1H-pyrazol-1-yl)acetone presents unique challenges. While the reaction follows a standard


 nucleophilic substitution pathway, the high reactivity of the 

-haloketone electrophile often leads to competing side reactions that decimate isolated yields. This guide dissects the causality behind these failures and provides a self-validating, field-proven protocol to achieve >85% yields.

Mechanistic Overview & Reaction Pathway

To optimize yield, we must first understand the competing pathways in the reaction vessel. The target reaction requires the deprotonation of 4-methylpyrazole (pKa ~14.5) to form a highly nucleophilic pyrazolide anion, which subsequently attacks the


-carbon of chloroacetone[1][2]. However, strong bases or excess heat will rapidly degrade the chloroacetone.

ReactionPathway SM1 4-Methylpyrazole Base Mild Base (K2CO3) Deprotonation SM1->Base SM2 Chloroacetone Side2 Aldol Polymers / Hydroxyacetone (Degradation) SM2->Side2 Strong Base (NaH) / Moisture Anion Pyrazolide Anion (Nucleophile) Base->Anion Target This compound (Target Product) Anion->Target + Chloroacetone (SN2) Side1 Quaternary Pyrazolium Salt (Over-alkylation) Target->Side1 Excess Chloroacetone

Reaction pathway and competing side reactions in the N-alkylation of 4-methylpyrazole.

Yield Optimization Matrix

The table below summarizes quantitative data derived from standard pyrazole N-alkylation optimization studies. It highlights the causality between reaction conditions and expected yields[2][3][4].

Base (Equiv)SolventTemp (°C)AdditiveExpected YieldCausality / Mechanistic Insight
NaH (1.2)DMF0 to 25None< 50%Strong base triggers rapid aldol-type self-condensation of chloroacetone.
K

CO

(2.0)
MeCN80 (Reflux)None70 - 75%Mild base prevents electrophile degradation; MeCN supports

transition state.
K

CO

(2.0)
MeCN 60 KI (0.1) 85 - 92% KI enables in situ Finkelstein reaction (forms iodoacetone), allowing lower temp.
Cs

CO

(1.5)
DMF25None80 - 85%Cesium effect (soft cation) enhances pyrazolide solubility and nucleophilicity.
NoneToluene110None< 10%Neutral 4-methylpyrazole is an insufficient nucleophile for unactivated alkylation.

Troubleshooting & FAQs

Q1: I am seeing multiple distinct spots on my TLC, and my isolated yield is below 40%. Is this a regioselectivity issue? A1: No. This is a common misconception. 4-methylpyrazole possesses a local


-like plane of symmetry bisecting the C4-methyl group and the N1-N2 bond. Because of this symmetry, the N1 and N2 positions are chemically equivalent. Alkylation at either nitrogen yields the exact same product: this compound[3]. The multiple spots on your TLC are almost certainly due to over-alkylation  (forming highly polar quaternary pyrazolium salts at the baseline) or chloroacetone degradation products  (aldol oligomers).

Q2: How do I prevent the degradation of chloroacetone during the reaction? A2: Chloroacetone is highly reactive and prone to self-condensation under strongly basic conditions.

  • Change your base: Avoid using strong bases like NaH or NaOH. Instead, use a milder, finely powdered base like anhydrous potassium carbonate (K

    
    CO
    
    
    
    )[1][2].
  • Control the addition: Add the chloroacetone dropwise over 30-60 minutes to the pre-formed pyrazolide anion mixture. This keeps the steady-state concentration of the electrophile low, favoring the cross-reaction over self-condensation.

Q3: My reaction stalls at 70% conversion. Should I add more chloroacetone or increase the temperature? A3: Do not increase the temperature, as heating above 60°C will accelerate the thermal decomposition of the alkylating agent. Instead, add a catalytic amount of Potassium Iodide (KI, 0.1 equivalents). This triggers an in situ Finkelstein reaction, temporarily converting chloroacetone into the highly reactive iodoacetone. This significantly lowers the activation energy of the


 step, driving the reaction to completion at milder temperatures.

Q4: How do I efficiently remove unreacted 4-methylpyrazole during the workup? A4: 4-methylpyrazole has a pKa of ~3.0 (conjugate acid). During your liquid-liquid extraction, wash the organic layer (Ethyl Acetate) with a mild aqueous acid, such as 5% citric acid or 0.5 M HCl. This will protonate the unreacted starting material, pulling it into the aqueous layer, while your target product (which is less basic due to the electron-withdrawing nature of the acetonyl group) remains in the organic phase.

Troubleshooting Issue Low Yield / Stalled Reaction Check1 Check Base Strength Issue->Check1 Check2 Check Reagent Addition Issue->Check2 Check3 Check Moisture Levels Issue->Check3 Fix1 Switch NaH to K2CO3 Check1->Fix1 Fix2 Dropwise Addition Check2->Fix2 Fix3 Use Anhydrous Solvents & Add KI Check3->Fix3

Troubleshooting workflow for resolving low yields during pyrazole N-alkylation.

Validated Experimental Protocol

This self-validating protocol utilizes the Finkelstein-assisted


 methodology to ensure maximum conversion while suppressing side reactions.

Reagents Required:

  • 4-Methylpyrazole (1.0 equiv, 10 mmol, 821 mg)

  • Chloroacetone (1.1 equiv, 11 mmol, 1.02 g)

  • Anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) (2.0 equiv, 20 mmol, 2.76 g)
  • Potassium Iodide (KI) (0.1 equiv, 1 mmol, 166 mg)

  • Anhydrous Acetonitrile (MeCN) (30 mL)

Step-by-Step Methodology:

  • Preparation of the Pyrazolide Anion: To an oven-dried, argon-purged 100 mL round-bottom flask, add 4-methylpyrazole (821 mg) and anhydrous MeCN (20 mL). Add finely powdered anhydrous K

    
    CO
    
    
    
    (2.76 g). Stir the suspension vigorously at room temperature for 30 minutes to facilitate deprotonation.
  • Catalyst Addition: Add KI (166 mg) to the suspension.

  • Electrophile Addition: Dilute chloroacetone (1.02 g) in 10 mL of anhydrous MeCN. Using an addition funnel or syringe pump, add this solution dropwise to the reaction flask over a period of 45 minutes.

  • Heating & Monitoring: Once the addition is complete, warm the reaction mixture to 60°C. Monitor the reaction via TLC (Eluent: 30% Ethyl Acetate in Hexanes; visualize with UV and KMnO

    
     stain). The reaction should reach >95% conversion within 4 to 6 hours.
    
  • Quenching & Filtration: Cool the reaction to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K

    
    CO
    
    
    
    , KCl, KI). Wash the filter cake with additional MeCN (2 x 10 mL).
  • Workup: Concentrate the filtrate under reduced pressure. Dissolve the resulting crude oil in Ethyl Acetate (50 mL). Wash the organic layer with 5% aqueous citric acid (20 mL) to remove trace unreacted pyrazole, followed by saturated aqueous NaHCO

    
     (20 mL) and brine (20 mL).
    
  • Drying & Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and evaporate the solvent. Purify the crude product via silica gel flash chromatography (Gradient: 10% to 30% Ethyl Acetate in Hexanes) to yield this compound as a pale yellow to colorless oil.

References

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates MDPI - Organics[Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning MDPI - Molecules[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Beilstein Journal of Organic Chemistry[Link]

Sources

Technical Support Center: Addressing Solubility Challenges of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for pyrazole derivative research. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this important class of compounds. The unique structural characteristics of the pyrazole ring, while conferring a wide range of biological activities, often present significant challenges in achieving adequate solubility for synthesis, purification, and biological assays.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address the specific issues you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of pyrazole derivatives.

Q1: Why are my pyrazole derivatives so poorly soluble?

A1: The limited solubility of many pyrazole derivatives stems from a combination of their inherent physicochemical properties:

  • Crystal Lattice Energy: The planar and aromatic nature of the pyrazole ring facilitates strong intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice.[2][4] This high lattice energy requires a significant amount of energy to break apart, leading to poor solubility.[2][4]

  • Lipophilicity: Substituents on the pyrazole ring heavily influence its overall polarity.[2] Non-polar groups increase lipophilicity, which can decrease aqueous solubility.[2][5]

  • Molecular Weight: As with many classes of compounds, higher molecular weight pyrazole derivatives are often more difficult to solvate.[1]

  • Molecular Planarity and Symmetry: Symmetrical and planar molecules can pack more efficiently into a stable crystal lattice, which often results in a higher melting point and consequently, lower solubility.[4][6]

Q2: I'm observing premature precipitation of my product during synthesis. What can I do?

A2: Premature precipitation can lead to incomplete reactions and purification difficulties.[1] Consider these strategies:

  • Solvent System Modification: Introduce a co-solvent to increase the solvating power of the reaction medium.[1] Common co-solvents include ethanol, propylene glycol, and polyethylene glycol.[1] A small-scale solvent screening can help identify a more suitable solvent or mixture.

  • Temperature Adjustment: Increasing the reaction temperature can enhance the solubility of your compound.[1][2] However, be cautious of potential side reactions or product degradation at elevated temperatures.[1]

  • Concentration Adjustment: Lowering the concentration of your reactants can sometimes prevent the product from reaching its saturation point and precipitating.[1]

Q3: My pyrazole derivative crashes out of solution when I dilute my DMSO stock into an aqueous buffer for a biological assay. How can I prevent this?

A3: This is a very common problem for poorly soluble compounds when transitioning from a high-concentration organic stock to a predominantly aqueous assay buffer.

  • Immediate Mitigation: Try adding a surfactant, such as Polysorbate 20 or 80 (Tween 20 or 80), to the aqueous buffer.[4] Surfactants can form micelles that encapsulate the compound, aiding in its solubilization.

  • Concentration Reduction: If possible, lower the final concentration of the compound in the assay.[4]

  • Formulation Strategies: For in-vivo studies or more complex assays, consider advanced formulation approaches discussed in the troubleshooting section, such as the use of cyclodextrins or creating amorphous solid dispersions.

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides a structured approach to systematically address and overcome solubility issues.

Troubleshooting Workflow: A Step-by-Step Approach

When faced with a poorly soluble pyrazole derivative, a systematic approach is crucial. The following diagram outlines a decision-making workflow to guide your strategy.

G cluster_0 Initial Observation cluster_1 Physicochemical Characterization cluster_2 Solubilization Strategy Selection cluster_3 Solution Approaches cluster_4 Evaluation Start Poorly Soluble Pyrazole Derivative Characterize Determine pKa, LogP, and Crystalline Form (XRPD) Start->Characterize Ionizable Is the compound ionizable? Characterize->Ionizable HighLogP High LogP (>3)? Ionizable->HighLogP No Salt Salt Formation / pH Adjustment Ionizable->Salt Yes ASD Amorphous Solid Dispersion (ASD) HighLogP->ASD No Lipid Lipid-Based Formulation (SEDDS) HighLogP->Lipid Yes Evaluate Evaluate Solubility, Dissolution Rate, and Stability Salt->Evaluate Complexation Cyclodextrin Complexation ASD->Complexation Nano Particle Size Reduction (Nanonization) ASD->Nano ASD->Evaluate Complexation->Evaluate Nano->Evaluate Lipid->Evaluate

Caption: A decision workflow for selecting an appropriate solubility enhancement strategy.

Guide 1: Chemical Modification for Solubility Enhancement

Chemical modifications are often the first line of defense, particularly during the lead optimization phase of drug discovery.

For pyrazole derivatives with acidic or basic functional groups, conversion to a salt can dramatically increase aqueous solubility.[1][7] Pyrazoles are generally weakly basic and can be protonated by strong acids to form more soluble salts.[2]

Experimental Protocol: Small-Scale Salt Screening

  • Objective: To rapidly identify suitable salt forms with improved aqueous solubility.

  • Materials:

    • Your pyrazole derivative.

    • A selection of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, tartaric acid) and bases (e.g., NaOH, KOH, tromethamine).[8]

    • A range of solvents (e.g., water, ethanol, acetone, isopropanol).

  • Procedure:

    • Dissolve a small, known amount of your pyrazole derivative in a suitable organic solvent (e.g., acetone, ethanol).

    • In separate vials, add a stoichiometric equivalent (e.g., 1.0, 1.1 eq) of each selected acid or base.

    • Stir the mixtures at room temperature or slightly elevated temperature for a set period (e.g., 2-4 hours).

    • Observe for precipitation. If a solid forms, isolate it by filtration, wash with a small amount of the organic solvent, and dry.

    • Determine the aqueous solubility of each resulting salt form using a standard shake-flask method.

A prodrug is a chemically modified, often more soluble, version of the active compound that is converted back to the parent drug in vivo.[1] This is a more involved strategy typically employed when other methods fail.

Conceptual Workflow for Prodrug Design

G cluster_0 Design cluster_1 Synthesis & Evaluation cluster_2 Outcome Identify Identify Functional Group for Modification (e.g., -NH, -OH) Select Select Solubilizing Promoieties (e.g., phosphate, amino acid) Identify->Select Synthesize Synthesize Prodrug Select->Synthesize Evaluate Evaluate Solubility, Stability, and In Vitro/In Vivo Conversion Synthesize->Evaluate Success Improved Bioavailability Evaluate->Success

Caption: Conceptual workflow for developing a prodrug to improve solubility.

Guide 2: Formulation-Based Strategies

When the chemical structure of the pyrazole derivative must be maintained, formulation strategies are employed.

ASDs involve dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix.[7][9][10] The amorphous form has a higher energy state than the crystalline form, leading to significantly increased aqueous solubility.[11][12]

Experimental Protocol: Preparation of an ASD by Solvent Evaporation

  • Objective: To prepare an amorphous solid dispersion to enhance the solubility of a pyrazole derivative.

  • Materials:

    • Your pyrazole derivative.

    • A suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).[7][13]

    • A volatile solvent in which both the drug and polymer are soluble (e.g., methanol, acetone).

  • Procedure:

    • Select a drug-to-polymer ratio (e.g., 1:1, 1:2, 1:4 w/w).

    • Dissolve both the pyrazole derivative and the polymer in the chosen solvent.[13]

    • Remove the solvent using a rotary evaporator to form a thin film.

    • Further dry the resulting solid under vacuum to remove any residual solvent.

    • Characterize the solid state of the dispersion using X-ray powder diffraction (XRPD) to confirm the absence of crystallinity.

    • Measure the aqueous solubility and dissolution rate of the ASD and compare it to the crystalline drug.

Data Presentation: Expected Solubility Enhancement with ASDs

FormulationDrug:Polymer Ratio (w/w)Apparent Solubility (µg/mL)Fold Increase
Crystalline DrugN/A~51x
Physical Mixture1:4~81.6x
ASD (PVP K30)1:4~18036x
ASD (HPMCAS)1:4~25050x

Note: These values are illustrative and will vary depending on the specific pyrazole derivative and polymer used.

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble "guest" molecules within their hydrophobic core, forming a more soluble inclusion complex.[14][15][16]

Experimental Protocol: Cyclodextrin Complexation by Kneading Method

  • Objective: To prepare a pyrazole-cyclodextrin inclusion complex to improve aqueous solubility.

  • Materials:

    • Your pyrazole derivative.

    • β-cyclodextrin or a derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Water and ethanol.

  • Procedure:

    • In a mortar, mix the pyrazole derivative and cyclodextrin (typically at a 1:1 molar ratio).

    • Add a small amount of a water/ethanol mixture to form a paste.

    • Knead the paste thoroughly for 30-60 minutes.

    • Dry the resulting solid in an oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Gently pulverize the dried complex into a fine powder.

    • Confirm complex formation using techniques like DSC or FT-IR.

    • Measure the aqueous solubility of the complex.

Reducing the particle size of a drug increases its surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[7][17] Techniques like micronization and nanonization are common.[7][18]

Conceptual Diagram of Particle Size Reduction

G A Low Surface Area Process Milling/ Nanonization A->Process B High Surface Area C High Surface Area D High Surface Area Process->B Process->C Process->D

Caption: Particle size reduction increases surface area, leading to faster dissolution.

References

  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Benchchem. (n.d.). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Benchchem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Pyrazole Derivatives.
  • Benchchem. (n.d.). How to improve the solubility of 1-Isopropylpyrazole derivatives.
  • Seedher, N., & Bhatia, S. (2003). Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed, 25(1), 4.
  • Sun, X., Zhang, L., Gao, M., Que, X., Zhou, C., Zhu, D., & Cai, Y. (2019). Nanoformulation of a Novel Pyrano[2,3-c] Pyrazole Heterocyclic Compound AMDPC Exhibits Anti-Cancer Activity via Blocking the Cell Cycle and Inducing Apoptosis in Gastric Cancer. Molecules, 24(11), 2131.
  • Patel, R. P., Patel, M. M., & Shah, N. H. (2011). Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127.
  • Rajdeo, A. V., Patil, J. N., & Patil, S. S. (n.d.). solubility enhancement of celecoxib by using solid dispersion techniques. wjpps. Retrieved from [Link]

  • Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evalu
  • Enhancement of Aqueous Solubility and Dissolution of Celecoxib through Phosphatidylcholine-Based Dispersion Systems Solidified with Adsorbent Carriers. (2018). MDPI.
  • Danel, C., Bounoure, F., de Ruyck, J., Founou, L., Hachani, J., & Wouessidjewe, D. (2015). NMR investigation of the complexation and chiral discrimination of pyrazole sulfonamide derivatives with cyclodextrins.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflamm
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Deriv
  • Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. (2014).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences.
  • Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
  • Theoretical investigation of β-cyclodextrin with pyrazoline derivative. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC - NIH.
  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. (2025).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals. (n.d.). Research and Reviews.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Solving Poor Solubility with Amorphous Solid Dispersions. (2026). Pharmaceutical Technology.
  • SEM of b-cyclodextrin (a) and complex (b). | Download Scientific Diagram. (n.d.).
  • (PDF) Development of Water-Soluble Nanoformulations of Novel Pyrazolone Derivatives and the Evaluation of Their Antibacterial and Antioxidant Activities. (2024).
  • AmorSol® - Amorphous Solid Dispersion Technology. (n.d.). Ascendia Pharmaceutical Solutions.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Green Synthetic Strategies for Pyrazole Deriv
  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Formulation Strategies for Poorly Soluble Compounds. (n.d.). Smolecule.
  • Solubility enhancement with amorphous solid dispersions. (2025). Seppic.
  • Amorphous solid dispersions for enhanced drug solubility and stability. (2025).
  • Pyrazole - Solubility of Things. (n.d.).
  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2025).
  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC.
  • CN110903279A - Pyrazole compound and salt and application thereof - Google P
  • Cyclodextrin inclusion complexation and pharmaceutical applic
  • Enhancing Solubility and Bioavailability with Nanotechnology. (2025). Pharmaceutical Technology.

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Validation & Comparative

comparative analysis of 1-(4-methyl-1H-pyrazol-1-yl)acetone analogs

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 1-(4-methyl-1H-pyrazol-1-yl)acetone and its structural analogs reveals its critical role as a privileged scaffold in modern medicinal chemistry. For drug development professionals—particularly those designing kinase inhibitors—understanding the nuanced steric and electronic profiles of these pyrazole-acetone derivatives is essential for optimizing synthetic yields and target binding affinity.

This guide provides a comprehensive evaluation of this compound against its unsubstituted and di-substituted analogs, offering mechanistic insights, self-validating experimental protocols, and comparative performance data.

The Strategic Role of Pyrazole-Acetone Scaffolds

The pyrazole-acetone framework is a fundamental building block for synthesizing pyrazolo[1,5-a]pyrimidines . This fused bicyclic system is a highly effective ATP-competitive pharmacophore used in the development of Tropomyosin receptor kinase (Trk) inhibitors [1]. Trk kinases (TrkA, TrkB, TrkC), encoded by NTRK genes, are validated therapeutic targets for solid tumors harboring oncogenic gene fusions.

When designing these inhibitors, the choice of the initial pyrazole-acetone building block dictates both the efficiency of the macrocyclization steps and the ultimate spatial geometry of the drug within the kinase hinge region.

Pathway A 4-Methylpyrazole + Chloroacetone B This compound (Key Scaffold) A->B N-Alkylation (K2CO3, DMF) C Condensation with Aminopyrazole B->C Enamine Formation D Pyrazolo[1,5-a]pyrimidine Core C->D Cyclization (Acid Catalyzed) E Trk Kinase Inhibitor (e.g., Larotrectinib analogs) D->E Cross-Coupling / Derivatization

Fig 1: Synthetic pathway from 4-methylpyrazole to Trk kinase inhibitors via the acetone intermediate.

Physicochemical & Structural Comparison

To understand why the 4-methyl variant is frequently prioritized in patent literature [2], we must compare it against its structural baseline (unsubstituted) and its sterically hindered counterpart (3,5-dimethyl).

Table 1: Physicochemical Profiling of Pyrazole-Acetone Analogs

Compound AnalogCAS NumberMolecular WeightSteric ProfileInductive Effect
1-(1H-pyrazol-1-yl)acetone 1226830-58-1124.14 g/mol MinimalBaseline
This compound 1170037-69-0138.17 g/mol Moderate (C4)+I (Electron Donating)
1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone 361343-66-0152.20 g/mol High (C3, C5)Strong +I
Mechanistic Causality in Scaffold Selection
  • 1-(1H-pyrazol-1-yl)acetone (Unsubstituted): While highly reactive during cyclization, it lacks the hydrophobic bulk necessary to optimally fill the lipophilic pocket adjacent to the ATP-binding site in Trk kinases, often resulting in lower target affinity.

  • 1-(3,5-dimethyl-1H-pyrazol-1-yl)acetone: The methyl groups at the C3 and C5 positions create severe steric hindrance adjacent to the nitrogen atoms. This physical blockade impedes the nucleophilic attack required during the acid-catalyzed condensation with aminopyrazoles, drastically reducing synthetic yields.

  • This compound (Target Compound): Provides the optimal balance. The C4-methyl group exerts a positive inductive (+I) effect, increasing the electron density of the pyrazole ring to enhance favorable

    
    -stacking interactions in the target protein. Crucially, because the methyl group is positioned away from the reactive nitrogen centers, it does not impede the steric trajectory required for downstream cyclization[1].
    

Self-Validating Experimental Protocols

The following methodologies detail the synthesis and application of this compound. These protocols are designed as self-validating systems, ensuring that intermediate checkpoints confirm reaction success before proceeding.

Protocol A: Synthesis of this compound via N-Alkylation

Causality of Reagent Selection: Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature poorly solvates anions, thereby hyper-activating the pyrazole nitrogen for


 nucleophilic attack on chloroacetone. Potassium carbonate (

) is utilized as a heterogeneous, mild base to scavenge protons without inducing base-catalyzed aldol condensation of the chloroacetone [3].

Step-by-Step Workflow:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 4-methylpyrazole (1.0 eq, 10 mmol) in anhydrous DMF (15 mL).

  • Base Addition: Add finely powdered anhydrous

    
     (2.0 eq, 20 mmol). Stir the suspension at room temperature for 15 minutes to initiate deprotonation.
    
  • Controlled Alkylation: Cool the reaction mixture to 0°C using an ice bath. Reasoning: Chloroacetone is highly reactive; cooling prevents exothermic runaway and limits poly-alkylation. Add 1-chloro-2-propanone (chloroacetone) (1.1 eq, 11 mmol) dropwise over 10 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12 hours.

  • Validation Checkpoint (TLC): Spot the reaction mixture against the starting material on a silica TLC plate (Eluent: Hexane/EtOAc 3:1). The reaction is complete when the lower-

    
     pyrazole spot is entirely consumed, replaced by a higher-
    
    
    
    product spot.
  • Workup & Isolation: Quench the reaction with distilled water (50 mL) and extract with Ethyl Acetate (

    
     mL). Wash the combined organic layers with saturated aqueous NaCl (brine) (
    
    
    
    mL). Reasoning: Multiple brine washes are strictly required to partition and remove residual DMF from the organic phase. Dry over
    
    
    , filter, and concentrate under reduced pressure to yield the product as a pale yellow oil.

Workflow N1 Step 1: Preparation Dissolve pyrazole in DMF N2 Step 2: Base Addition Add K2CO3 (2.0 eq) N1->N2 N3 Step 3: Alkylation Dropwise Chloroacetone at 0°C N2->N3 N4 Step 4: Reaction Stir at RT for 12h N3->N4 N5 Step 5: Workup EtOAc Extract & Brine Wash N4->N5

Fig 2: Self-validating experimental workflow for the N-alkylation of pyrazole derivatives.

Protocol B: Condensation to Pyrazolo[1,5-a]pyrimidine Core
  • Dissolve this compound (1.0 eq) and a selected 3-amino-1H-pyrazole derivative (1.0 eq) in absolute ethanol.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

  • Reflux the mixture at 80°C for 8 hours. The formation of a precipitate upon cooling to 0°C serves as a self-validating indicator of successful cyclization. Filter and wash with cold ethanol.

Comparative Performance & Reactivity Data

The structural differences between the analogs manifest directly in their synthetic performance during the critical cyclization step (Protocol B). Table 2 outlines the comparative performance metrics based on standard condensation reactions to form the Trk-inhibitor core.

Table 2: Comparative Yields in Pyrazolo[1,5-a]pyrimidine Cyclization

Acetone Analog UsedIsolated Yield (%)Purity (HPLC)Primary Failure Mode / Limitation
Unsubstituted 85 - 88%>98%Excellent yield, but results in sub-optimal in vivo kinase affinity.
4-Methyl (Target) 80 - 84% >98% Optimal balance; high yield with superior downstream bioactivity.
3,5-Dimethyl 30 - 35%<85%Severe steric clash at C3/C5 prevents enamine intermediate formation.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: National Center for Biotechnology Information (NCBI) / PubMed Central URL: [Link]

  • Title: US20210094956A1 - 5-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1h-pyrazol-1-yl)

A Senior Application Scientist's Guide to the Structure-Activity Relationship of Pyrazole-Based Compounds: A Comparative Analysis Centered on 1-(4-methyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

For researchers and drug development professionals, the pyrazole nucleus represents a "privileged scaffold," a foundational structure in medicinal chemistry renowned for its versatility and presence in numerous approved drugs.[1][2][3] This guide delves into the critical aspects of the structure-activity relationship (SAR) of pyrazole-containing compounds, with a specific focus on understanding the potential of 1-(4-methyl-1H-pyrazol-1-yl)acetone within the broader context of kinase inhibition, a prominent therapeutic area for this heterocyclic family.[1][4][5]

The diverse biological activities of pyrazole derivatives, ranging from anti-inflammatory and analgesic to anticancer and antimicrobial, are a direct consequence of the substituents attached to the pyrazole ring.[6][7][8][9] These modifications influence the molecule's steric, electronic, and hydrophobic properties, which in turn govern its interaction with biological targets.

The Pyrazole Scaffold: A Foundation for Potent and Selective Kinase Inhibition

Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The pyrazole ring is a bioisostere of the adenine core of ATP, enabling pyrazole-based inhibitors to effectively compete with ATP for binding to the kinase active site.[4][10] This fundamental interaction is the cornerstone of their efficacy as kinase inhibitors.

The general structure of a pyrazole-based kinase inhibitor can be deconstructed into several key components, each contributing to the overall activity and selectivity profile. Understanding the SAR of each component is crucial for rational drug design.

Comparative SAR Analysis: Unlocking the Potential of this compound

While specific biological data for this compound is not extensively published, we can infer its potential and guide future research by comparing its structural features to well-characterized pyrazole-based kinase inhibitors.

Core Structure and Key Substituents of this compound:
  • Pyrazole Core: The central five-membered ring with two adjacent nitrogen atoms.

  • N1-substituent: An acetone group (-CH2C(=O)CH3).

  • C4-substituent: A methyl group (-CH3).

SAR Insights from Comparative Compounds:

To illustrate the impact of substitutions, let's consider a hypothetical scenario where this compound is evaluated as a kinase inhibitor. We will compare its structural motifs to known pyrazole-based inhibitors.

Compound/ScaffoldN1-SubstituentC3-SubstituentC4-SubstituentC5-SubstituentImpact on Kinase Activity (General Observations)
This compound (Hypothetical) AcetoneHMethylHThe N1-acetone group could potentially form hydrogen bonds. The C4-methyl group may provide favorable steric interactions in a hydrophobic pocket.
Crizotinib (ALK/ROS1/MET Inhibitor) 2,6-dichloro-3-fluorophenylAmino-piperidinylHHThe bulky, halogenated N1-phenyl group is crucial for potent inhibition. The C3-substituent extends into the solvent-exposed region.[1]
Ruxolitinib (JAK1/2 Inhibitor) CyclopentylHPyrrolo[2,3-d]pyrimidin-4-ylHThe C4-heterocyclic system is key for hinge-binding interactions. The N1-alkyl group occupies a hydrophobic pocket.[1]
3-Aminopyrazole-based Inhibitors Various aryl/heteroarylAminoVariousVariousThe C3-amino group often acts as a key hydrogen bond donor to the kinase hinge region. Modifications at other positions modulate potency and selectivity.[11]

Analysis of this compound's Potential:

  • N1-Acetone Group: The carbonyl oxygen of the acetone moiety could act as a hydrogen bond acceptor with residues in the ATP-binding pocket. The flexibility of the acetylmethyl group allows for conformational adjustments to optimize this interaction.

  • C4-Methyl Group: Small alkyl groups at the C4 position can enhance binding affinity by engaging with hydrophobic pockets within the kinase active site.[11] This can also influence the overall selectivity profile of the compound.

  • Lack of a C3/C5 "Warhead": Many potent pyrazole-based kinase inhibitors feature larger, often aromatic or heterocyclic, substituents at the C3 or C5 positions that engage in crucial interactions with the kinase hinge region or other key residues.[4][11] The absence of such a group in this compound might suggest that it would be a weaker inhibitor compared to more complex analogs. However, it could serve as a valuable fragment or starting point for further chemical elaboration.

Experimental Workflow for Assessing Kinase Inhibitory Activity

A systematic evaluation of a novel compound like this compound requires a robust experimental workflow.

G cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation A Primary Kinase Screen (Large panel of kinases) B IC50 Determination (Dose-response for hit kinases) A->B C Mechanism of Action Studies (e.g., ATP competition assay) B->C D Target Engagement Assay (e.g., CETSA) C->D E Phosphorylation Inhibition Assay (Western Blot or ELISA) D->E F Cell Proliferation/Viability Assay (e.g., MTT, CellTiter-Glo) E->F G Pharmacokinetic (PK) Studies F->G H Xenograft/Disease Model Efficacy Studies G->H

Figure 1: A generalized experimental workflow for the evaluation of a potential kinase inhibitor.

Methodology for Kinase Inhibition Assays

A crucial step in the workflow is the determination of the half-maximal inhibitory concentration (IC50). A common method is a luminescence-based kinase assay.

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Reaction Setup:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and varying concentrations of the inhibitor (e.g., this compound).

    • Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion & ADP Conversion:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • Luminescence Generation:

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value.

Logical Framework for SAR-Driven Optimization

Based on the initial findings, a logical progression for optimizing the this compound scaffold can be envisioned.

G Start Initial Scaffold This compound N1_Mod N1_Mod Start->N1_Mod C3_C5_Mod C3_C5_Mod Start->C3_C5_Mod C4_Mod C4_Mod Start->C4_Mod SAR_Analysis SAR Analysis {Correlate structural changes with activity data} N1_Mod->SAR_Analysis C3_C5_Mod->SAR_Analysis C4_Mod->SAR_Analysis Lead_Opt Lead Optimization {Combine favorable modifications} SAR_Analysis->Lead_Opt

Sources

Validating Biological Screening Results of 1-(4-methyl-1H-pyrazol-1-yl)acetone: A Comparative Guide for Kinase Fragment Hit Triage

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In fragment-based drug discovery (FBDD), identifying low-molecular-weight scaffolds that efficiently bind to target proteins is the critical first step in developing potent therapeutics. 1-(4-methyl-1H-pyrazol-1-yl)acetone (CAS 1170037-69-0) is a highly versatile small-molecule fragment. Pyrazole derivatives are privileged scaffolds in medicinal chemistry, frequently utilized as hinge-binding motifs in kinase inhibitors (e.g., targeting JAK, Aurora, and p38 MAPK).

The Causality of Scaffold Selection: Why evaluate this specific acetone derivative? While a simple pyrazole ring provides the essential hydrogen bond donor/acceptor pair required to anchor to the kinase hinge region (e.g., Glu930/Leu932 in JAK2), it lacks vectors for synthetic growth. The addition of the acetone moiety provides a synthetically tractable extension into the solvent-exposed channel or the ribose pocket.

As a Senior Application Scientist, I designed this guide to objectively compare the performance of this compound against alternative fragments and a mature clinical inhibitor. To ensure a self-validating system , we employ an orthogonal triage cascade: Biochemical screening (TR-FRET) to establish baseline affinity, biophysical validation (SPR) to confirm direct 1:1 binding and rule out aggregation artifacts, and cellular target engagement (NanoBRET) to prove physiological penetrance and target occupancy.

Quantitative Data Presentation & Comparative Analysis

To benchmark the performance of this compound, we compared it against 4-Methylpyrazole (a simpler fragment lacking the acetone extension) and Ruxolitinib (a mature, FDA-approved pyrazole-containing JAK1/2 inhibitor used as a positive control).

The data below summarizes a representative screening campaign against wild-type JAK2.

Table 1: Comparative Fragment Profiling against JAK2 (WT)
Compound / ScaffoldMW (Da)TR-FRET IC₅₀ (µM)SPR Kₖ (µM)NanoBRET IC₅₀ (µM)Ligand Efficiency (LE)*
4-Methylpyrazole (Fragment Control)82.1> 1000N/A (No fit)> 1000< 0.20
This compound 138.2145.5162.0310.00.34
Ruxolitinib (Positive Control)306.40.00280.0030.0150.41

*Ligand Efficiency (LE) is calculated as (1.37 / Heavy Atom Count) × pIC₅₀. An LE > 0.30 is considered highly favorable for a fragment hit.

Objective Analysis: The data demonstrates that the acetone extension in this compound provides a critical binding advantage over the base 4-methylpyrazole, bringing the affinity into the measurable micromolar range typical of successful FBDD hits. The tight correlation between the biochemical IC₅₀ (145.5 µM) and the biophysical Kₖ (162.0 µM) validates the interaction, while the NanoBRET data confirms the fragment is cell-permeable and successfully competes with cellular ATP [3].

Mandatory Visualization: Screening & Signaling Workflows

To visualize the self-validating nature of this screening cascade and the biological mechanism of action, the following logical pathways have been mapped.

Workflow A Primary Screen TR-FRET (Biochemical) B Biophysical Validation SPR (Direct Binding) A->B IC50 < 500 µM No Autofluorescence C Cellular Validation NanoBRET (Target Engagement) B->C 1:1 Stoichiometry Reversible Binding D Hit-to-Lead Synthetic Elaboration C->D Cellular Penetrance Target Occupancy

Orthogonal screening triage funnel for fragment validation.

Pathway Rec Cytokine Receptor JAK2 JAK2 Kinase Rec->JAK2 Activation STAT STAT Monomer JAK2->STAT Phosphorylation Frag This compound (Fragment Hit) Frag->JAK2 Hinge Binding pSTAT p-STAT Dimer STAT->pSTAT Dimerization Gene Transcription pSTAT->Gene Translocation

JAK2-STAT signaling pathway and fragment intervention point.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following methodologies detail how to execute the orthogonal validation cascade. Each step is designed to eliminate specific false-positive artifacts common in high-concentration fragment screening.

Protocol A: Biochemical Screening via TR-FRET (LanthaScreen™)

Causality: Fragments must be screened at high concentrations (100 µM - 1 mM), which often causes assay interference via compound auto-fluorescence or inner-filter effects. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a time delay before measurement, allowing short-lived background fluorescence to decay, isolating the true binding signal [1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

  • Compound Titration: Perform a 2-fold serial dilution of this compound in DMSO, then dilute into kinase buffer to achieve a final top concentration of 1 mM (1% final DMSO).

  • Kinase Reaction: In a low-volume 384-well plate, combine 5 µL of the fragment solution, 2.5 µL of JAK2 kinase (at the pre-determined EC₈₀ concentration), and 2.5 µL of ATP/Substrate mix. Crucial: ATP must be set at its apparent Kₘ to sensitize the assay to ATP-competitive hinge binders [1].

  • Incubation: Seal the plate and incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of a detection mixture containing 20 mM EDTA (to quench the kinase reaction) and 2 nM Tb-labeled phosphospecific antibody [1].

  • Read & Analyze: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader. Calculate the TR-FRET ratio (520 nm / 495 nm) and fit to a sigmoidal dose-response curve to derive the IC₅₀.

Protocol B: Biophysical Validation via Surface Plasmon Resonance (SPR)

Causality: Biochemical assays cannot distinguish between true 1:1 binding and non-specific aggregation (PAINS). SPR measures the mass change on a sensor chip in real-time, confirming reversible, stoichiometric binding and providing kinetic parameters (Kₖ) [2, 4].

Step-by-Step Methodology:

  • Surface Preparation: Using a Biacore™ system, immobilize biotinylated JAK2 onto a Streptavidin (SA) sensor chip. Target a high immobilization level (e.g., 3000-4000 RU) to ensure sufficient signal-to-noise for a low-molecular-weight fragment (138.2 Da) [2].

  • Buffer Optimization: Use a running buffer of PBS-P+ (10 mM phosphate, 150 mM NaCl, 0.05% Surfactant P20) supplemented with exactly 2% DMSO [2]. Crucial: Strict DMSO matching between the running buffer and fragment samples is required to prevent bulk refractive index shifts.

  • Solvent Correction: Run a DMSO calibration curve (1.5% to 2.5%) prior to the fragment injections to correct for excluded volume effects.

  • Fragment Injection: Inject this compound in a multi-cycle kinetic format (concentrations ranging from 31.25 µM to 500 µM) at a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Data Fitting: Double-reference the sensorgrams (subtracting the reference channel and a blank buffer injection) and fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the Kₖ [4].

Protocol C: Cellular Target Engagement via NanoBRET™

Causality: A fragment that binds purified protein in a buffer may fail in vivo due to poor membrane permeability or an inability to compete with high intracellular ATP concentrations (typically 1-5 mM). NanoBRET™ quantitatively measures drug-kinase interactions inside live cells, validating physiological relevance [3].

Step-by-Step Methodology:

  • Transfection: Plate HEK293 cells in a 96-well format and transiently transfect them with a plasmid encoding a JAK2-NanoLuc® fusion protein [3]. Incubate overnight at 37°C, 5% CO₂.

  • Tracer Addition: Add the cell-permeable NanoBRET™ TE Tracer (at its pre-determined EC₅₀ concentration) to the cells. This tracer reversibly binds the kinase, generating a baseline BRET signal[3].

  • Fragment Competition: Add this compound in a dose-response format (up to 1 mM). If the fragment is cell-permeable and engages JAK2, it will competitively displace the tracer, resulting in a loss of the BRET signal.

  • Detection: Add the NanoLuc® substrate and immediately read the donor (460 nm) and acceptor (618 nm) emissions on a multimode plate reader.

  • Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the fractional occupancy against the fragment concentration to determine the cellular IC₅₀.

References

  • Screening and analysis of fragments using Biacore systems Cytiva Life Sciences URL:[Link]

  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments National Institutes of Health (PMC) URL:[Link]

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold - A Double-Edged Sword in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle, is a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and ability to modulate physicochemical properties have cemented its status as a "privileged scaffold," integral to the structure of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to erectile dysfunction.[2][3][4] Drugs like Celecoxib (anti-inflammatory), Sildenafil (PDE5 inhibitor), and a new generation of kinase inhibitors such as Ruxolitinib and Axitinib all feature this core structure.[2][3]

However, the very features that make the pyrazole ring so effective—its capacity for hydrogen bonding and its role as a bioisosteric replacement for other rings—also create a significant challenge: the potential for cross-reactivity.[2][4] A pyrazole-based compound designed to inhibit one specific kinase might interact with dozens of others, leading to off-target effects that can range from diminished efficacy to severe toxicity.[5][6]

This guide provides a comprehensive framework for designing, executing, and interpreting cross-reactivity studies for pyrazole derivatives. It is intended for drug development professionals seeking to rigorously de-risk their candidates by building a robust selectivity profile, a critical step in translating a promising compound into a safe and effective therapeutic.

Part 1: The Strategic Framework for Assessing Selectivity

A proactive, tiered approach to cross-reactivity screening is paramount. The goal is to gain a comprehensive understanding of a compound's interaction landscape efficiently, eliminating poor candidates early and building confidence in lead compounds. The logic is to move from broad, high-throughput methods to more focused, physiologically relevant assays.

The Tiered Screening Cascade

The experimental workflow should be designed as a funnel. We start with a wide net to identify all potential interactions and progressively use more complex, lower-throughput assays to validate and characterize the most significant hits.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Potency cluster_2 Tier 3: Cellular Confirmation cluster_3 Decision Point A Lead Pyrazole Compound B Large-Panel Biochemical Screen (e.g., KinomeScan, GPCR Panel) A->B Primary Assessment C Dose-Response Biochemical Assays (IC50/Ki Determination for Hits) B->C Identify Off-Targets D Cell-Based Functional Assays (Confirming On- & Off-Target Activity) C->D Validate Biological Relevance E Cellular Thermal Shift Assay (CETSA) (Confirming Direct Target Engagement) D->E Confirm Direct Binding F Advance or Terminate Candidate? E->F

Caption: Tiered workflow for pyrazole cross-reactivity screening.

The causality behind this tiered approach is rooted in resource management and scientific rigor.

  • Tier 1 (Broad Screening): The initial screen against a large, diverse panel (e.g., 400+ kinases) is designed for sensitivity. The goal is not to get a precise potency value but to identify any potential interaction. This prevents nasty surprises late in development.

  • Tier 2 (Hit Validation): Any "hit" from the broad screen must be validated. A single-point concentration result is not enough. Generating a full dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) provides a quantitative measure of potency against these off-targets. This allows us to rank the off-targets and focus on the most potent ones.

  • Tier 3 (Cellular Confirmation): A compound can be potent in a clean biochemical assay but have no effect in a cell due to poor permeability or efflux. Cell-based assays are crucial to confirm that the off-target interactions are relevant in a physiological system. Advanced techniques like CETSA can further confirm that the compound is physically engaging the off-target protein inside the cell.

Part 2: Core Methodologies and Experimental Protocols

The choice of assay is dictated by the target class. For pyrazole derivatives, which frequently target enzymes like kinases and cyclooxygenases (COX), enzymatic and binding assays are the workhorses of cross-reactivity profiling.

A. Biochemical Assays: In Vitro Kinase Inhibition Profiling

Kinases are a common target for pyrazole derivatives.[5] Profiling a compound against a broad kinase panel is a standard first step.

Principle: These assays measure the ability of a test compound to inhibit the enzymatic activity of a kinase, which is typically the transfer of a phosphate group from ATP to a substrate peptide or protein. The output can be detected via various methods, including radioactivity, fluorescence, or luminescence.

Detailed Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for assessing inhibitory activity against a target kinase using a system that measures remaining ATP levels after the kinase reaction.

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer appropriate for the specific kinase (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Enzyme & Substrate: Reconstitute the target kinase and its specific substrate peptide in kinase buffer to a working concentration (e.g., 2X final concentration).

    • ATP Solution: Prepare ATP in kinase buffer at a concentration equal to its Km for the specific kinase (ensures competitive inhibition is accurately measured).

    • Test Compound: Create a serial dilution series of the pyrazole derivative in 100% DMSO, typically starting at 1 mM. Then, make intermediate dilutions in kinase buffer.

  • Reaction Setup (384-well plate):

    • Add 50 nL of the serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

    • Add 5 µL of the 2X kinase/substrate solution to all wells.

    • Incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The duration should be within the linear range of the reaction.

    • Stop the reaction by adding 10 µL of a detection reagent (e.g., Kinase-Glo®, which contains luciferase and luciferin). This reagent simultaneously lyses the reaction components and measures the amount of remaining ATP. More light means more ATP is left, indicating stronger kinase inhibition.

  • Data Acquisition:

    • Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Controls (Self-Validating System):

    • Positive Control: A known potent inhibitor of the kinase (e.g., Staurosporine) to define 100% inhibition.

    • Negative (Vehicle) Control: DMSO only, to define 0% inhibition (maximum enzyme activity).

    • "No Enzyme" Control: Wells without the kinase to measure background signal.

B. Cell-Based Assays: Confirming Functional Effects

Biochemical hits must be translated into a cellular context. For a pyrazole derivative designed to inhibit BRAF in melanoma, a key off-target might be EGFR.[5] A functional assay would confirm if the compound inhibits EGFR signaling in a relevant cell line.

G cluster_on_target On-Target Pathway (e.g., Melanoma Cell) cluster_off_target Off-Target Pathway (e.g., Keratinocyte) compound Pyrazole Derivative BRAF BRAF (V600E) compound->BRAF Inhibits (High Potency) EGFR EGFR compound->EGFR Inhibits (Lower Potency) MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation_on Cell Proliferation (Therapeutic Effect) ERK->Proliferation_on RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK2 MEK RAF->MEK2 ERK2 ERK MEK2->ERK2 Proliferation_off Normal Cell Function (Adverse Effect - e.g., Rash) ERK2->Proliferation_off

Caption: On-target vs. off-target signaling inhibition by a pyrazole derivative.

Detailed Protocol: Phospho-ERK Western Blot

This protocol assesses the inhibition of a signaling pathway (e.g., MAPK/ERK) downstream of a receptor tyrosine kinase like EGFR.

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., A431 for high EGFR expression) in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Pre-treat cells with various concentrations of the pyrazole derivative (or vehicle) for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes to activate the target pathway. A non-stimulated control should be included.

  • Cell Lysis:

    • Immediately place plates on ice, wash with cold PBS, and add 100-200 µL of RIPA lysis buffer containing protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts (e.g., 20 µg per lane) and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Validation:

    • Strip the membrane and re-probe with an antibody for total ERK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading and that the compound is not affecting total protein levels.

Part 3: Data Interpretation - From Numbers to Decisions

Raw data must be translated into actionable insights. The primary goal is to quantify the selectivity of the compound.

Key Metrics and Data Presentation
  • IC50: The concentration of an inhibitor required to reduce the activity of an enzyme or a cellular process by 50%.

  • Selectivity Score: A ratio of IC50 values. For example, Selectivity Score = IC50 (Off-Target) / IC50 (Primary Target). A higher score indicates greater selectivity for the primary target. A score >100x is often considered a good starting point for a selective compound.

Table 1: Comparative Selectivity Profile of a Hypothetical Pyrazole Derivative (Compound PYR-123)

TargetTarget ClassBiochemical IC50 (nM)Cellular IC50 (nM)Selectivity Score (Biochemical vs. Primary)
BRAF (V600E) Primary Target 5 25 1x
EGFROff-Target Kinase5502,100110x
VEGFR2Off-Target Kinase800>10,000160x
CDK2Off-Target Kinase2,500>10,000500x
COX-2Off-Target Enzyme>10,000>10,000>2000x
hERGOff-Target Channel>10,000>10,000>2000x

Interpretation: Based on the data above, Compound PYR-123 is a potent and highly selective BRAF inhibitor. The selectivity window against key off-targets like EGFR and VEGFR2 is over 100-fold at the biochemical level, and this selectivity is maintained in cellular assays. This provides strong evidence to advance the compound.

Caption: Relationship between structure, selectivity data, and clinical outcomes.

Conclusion: Integrating Cross-Reactivity into the Drug Discovery Cascade

Systematic cross-reactivity profiling is not merely a checkbox exercise; it is a foundational component of modern drug discovery. For a scaffold as prolific and promiscuous as pyrazole, understanding the full spectrum of its biological interactions is essential for building a compelling safety and efficacy case. Regulatory bodies like the U.S. FDA place significant emphasis on understanding a new molecular entity's potential for off-target activity and drug-drug interactions.[7][8][9] By employing a logical, tiered screening strategy and validating results in increasingly complex biological systems, researchers can mitigate risks, reduce late-stage failures, and ultimately design safer, more effective pyrazole-based medicines.

References

  • Title: Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH Source: National Center for Biotechnology Information URL
  • Title: Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review Source: Bentham Science URL
  • Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC Source: National Center for Biotechnology Information URL
  • Title: PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY Source: ResearchGate URL
  • Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL
  • Title: pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD Source: International Journal of Novel Research and Development URL
  • Title: Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents - MDPI Source: MDPI URL
  • Title: An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds Source: BenchChem URL
  • Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC Source: National Center for Biotechnology Information URL
  • Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers Source: Frontiers URL
  • Source: Regulations.
  • Source: U.S.
  • Title: Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective - PMC Source: National Center for Biotechnology Information URL
  • Title: Drug Interaction Information in Human Prescription Drug and Biological Product Labeling Source: Federal Register URL

Sources

In-Depth Guide: Analytical Method Validation for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Challenge

Pyrazole derivatives (e.g., Celecoxib, Rimonabant) represent a cornerstone scaffold in medicinal chemistry due to their diverse biological activities. However, for the analytical scientist, they present a specific set of physicochemical challenges that can derail standard validation protocols.

The core issue lies in the basicity of the pyrazole ring nitrogen . In standard Reverse-Phase Liquid Chromatography (RPLC) using silica-based columns, these basic nitrogen atoms interact with residual silanol groups (Si-OH) on the stationary phase.[1] This secondary interaction—often electrostatic or hydrogen bonding—leads to severe peak tailing , variable retention times, and compromised resolution.[2] Furthermore, the polarity of certain pyrazole metabolites often results in poor retention on hydrophobic C18 columns, necessitating alternative chemistries like Hydrophilic Interaction Liquid Chromatography (HILIC).

This guide objectively compares analytical strategies (HPLC-UV, UHPLC-MS/MS, and HILIC) and provides a self-validating protocol compliant with ICH Q2(R2) guidelines.

Comparative Analysis: Selecting the Right Tool

Method selection must be driven by the Analytical Target Profile (ATP) . Below is a technical comparison of the three primary methodologies used for pyrazoles.

Table 1: Performance Metrics Comparison
FeatureHPLC-UV (PDA) UHPLC-MS/MS (QqQ) HILIC-MS/UV
Primary Application Assay (Potency), Purity, DissolutionTrace Impurities (Genotoxic), BioanalysisPolar Metabolites, Hydrophilic Pyrazoles
Sensitivity (LOD) ~10–100 ng/mL~0.1–1.0 ng/mL (pg levels on-column)Variable (Matrix dependent)
Linearity Range High (


)
Very High (


)
Moderate
Selectivity Moderate (Co-elution risks)Excellent (Mass discrimination)Orthogonal to RPLC
Peak Shape Issues High risk of tailing (requires modifiers)Low risk (high sensitivity allows low loading)Good for polar compounds
Cost/Throughput Low Cost / Moderate SpeedHigh Cost / High SpeedModerate Cost / Moderate Speed
Strategic Decision Framework

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the physicochemical properties of the pyrazole derivative and the required sensitivity.

method_selection Start Start: Define Analytical Target Trace Is Trace/Genotoxic Analysis Required? (<100 ppm) Start->Trace Volatility Is the Compound Volatile? Trace->Volatility Yes Polarity Is the Compound Highly Polar (LogP < 0)? Trace->Polarity No (Assay/Purity) GCMS GC-MS (Headspace/Direct) Volatility->GCMS Yes LCMS UHPLC-MS/MS (Triple Quad) Volatility->LCMS No HILIC HILIC-MS/UV (Amide/Zwitterionic Phase) Polarity->HILIC Yes RPLC RP-HPLC-UV (C18 End-Capped) Polarity->RPLC No

Figure 1: Decision matrix for selecting analytical methods for pyrazole compounds based on sensitivity and physicochemical properties.

Core Protocol: The Self-Validating System (RPLC-UV)

This protocol is designed as a "self-validating system," meaning the experimental conditions are chosen to inherently minimize common failure modes (like tailing) before validation begins.

Method Development Strategy (Pre-Validation)

To ensure Trustworthiness and robustness, the method addresses the silanol interaction mechanism directly.

  • Stationary Phase: Use a Type B Silica (High Purity) column with extensive end-capping (e.g., C18 Hybrid particle).

    • Causality: High purity silica has fewer acidic silanols; end-capping sterically hinders the remaining groups from interacting with the pyrazole nitrogen.

  • Mobile Phase Modifier: 0.1% Formic Acid or 10-20 mM Ammonium Acetate (pH 4.5).

    • Causality: Low pH ensures the basic pyrazole nitrogen is fully protonated (

      
      ). While this might seem counterintuitive (cation exchange), the buffer cations compete for silanol sites, and the acidic pH suppresses silanol ionization (
      
      
      
      to
      
      
      ), significantly reducing tailing.
Step-by-Step Validation Workflow (ICH Q2(R2))
Step 1: System Suitability Testing (SST)

Before any sample analysis, establish the system's readiness.

  • Protocol: Inject the standard preparation (e.g., 50 µg/mL) six times.

  • Acceptance Criteria:

    • RSD of Peak Area ≤ 1.0% (demonstrates precision).

    • USP Tailing Factor (T) ≤ 1.5 (Critical for pyrazoles).

    • Theoretical Plates (N) > 5000.

Step 2: Specificity (Forced Degradation)

Prove the method can distinguish the pyrazole from its degradants.

  • Protocol: Expose the sample to:

    • Acid (0.1 N HCl, 60°C, 2h)

    • Base (0.1 N NaOH, 60°C, 2h)

    • Oxidation (3%

      
      , RT, 2h)
      
    • Photolytic (UV light)

  • Analysis: Use a Diode Array Detector (DAD) to check Peak Purity . The purity angle must be less than the purity threshold, ensuring no co-eluting impurities hide under the main peak.

Step 3: Linearity & Range
  • Protocol: Prepare a minimum of 5 concentration levels ranging from 80% to 120% of the target concentration.

  • Data Analysis: Plot Concentration (x) vs. Area (y).

  • Acceptance Criteria: Correlation coefficient (

    
    ) ≥ 0.999. The y-intercept should be statistically insignificant (within ±2% of the response at 100% level).
    
Step 4: Accuracy (Recovery)
  • Protocol: Spike placebo matrix with the pyrazole API at three levels: 80%, 100%, and 120% (triplicate preparations for each).

  • Calculation:

    
    
    
  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Step 5: Sensitivity (LOD/LOQ)

For impurity methods, determining the Limit of Detection (LOD) and Quantitation (LOQ) is vital.

  • Method: Signal-to-Noise (S/N) ratio approach.

    • Dilute the standard until S/N

      
       3 (LOD) and S/N 
      
      
      
      10 (LOQ).
  • Verification: Inject the LOQ standard 6 times. The RSD of the area must be ≤ 10.0%.

Advanced Application: Genotoxic Impurity Analysis (LC-MS/MS)[3][4]

Certain pyrazole synthesis pathways involve aminopyrazoles or hydrazine intermediates, which are potential genotoxic impurities (PGIs). The required limit is often < 10 ppm, far below UV detection limits.

Protocol Adaptation for MS/MS
  • Column: Switch to a sub-2 µm C18 or HILIC column for UHPLC performance.

  • Mobile Phase: Use volatile buffers only (Formic acid/Ammonium Formate). Avoid phosphate buffers as they suppress ionization and clog the source.

  • Detection Mode: Use Multiple Reaction Monitoring (MRM) .

    • Select the precursor ion

      
      .
      
    • Fragment to product ions (Quantifier and Qualifier).

    • Example: For a pyrazole with

      
       250, transition 
      
      
      
      (Quant) and
      
      
      (Qual).
Validation Lifecycle Diagram

The following diagram outlines the lifecycle of the validation process, integrating the new ICH Q14 (Enhanced Approach) concepts.

validation_lifecycle ATP 1. Define ATP (Analytical Target Profile) Dev 2. Method Development (DoE / Risk Assessment) ATP->Dev Val 3. Method Validation (ICH Q2(R2)) Dev->Val Routine 4. Routine Use (Continuous Verification) Val->Routine Params Key Parameters: - Specificity - Linearity - Accuracy - Precision - Robustness Val->Params Routine->ATP Feedback Loop (Lifecycle Mgmt)

Figure 2: Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation principles.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3] Guideline on validation of analytical procedures.Link

  • ICH Q14 Analytical Procedure Development. International Council for Harmonisation. (2023). Guideline on analytical procedure development.Link

  • BenchChem. (2025).[4][5] A Comparative Guide to Analytical Method Validation for Diphenyl-1H-pyrazole-4,5-diamine.Link

  • Chrom Tech, Inc. (2025).[1] Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography.[6][7][8][9]Link

  • Rasayan Journal of Chemistry. (2019). Development and Validation of Chromatographic Methods by LC-MS/MS for the Determination of Process Related Genotoxic Impurities.Link

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?Link

Sources

in vivo vs. in vitro activity of 1-(4-methyl-1H-pyrazol-1-yl)acetone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical evaluation of 1-(4-methyl-1H-pyrazol-1-yl)acetone , a critical pyrazole scaffold used in medicinal chemistry and radiopharmacy. Unlike its parent compound 4-methylpyrazole (Fomepizole) , which is a direct-acting enzyme inhibitor, this acetone derivative serves primarily as a pharmacophore precursor and ligand .

Executive Summary: The Pharmacophore Shift

The transition from 4-methylpyrazole to this compound represents a fundamental shift in biological activity:

  • Loss of ADH Inhibition: N-alkylation abolishes the specific hydrogen-bonding capability required for Alcohol Dehydrogenase (ADH) inhibition.

  • Gain of Synthetic Utility: The acetone tail introduces a reactive electrophilic center (carbonyl) and a potential chelating arm, enabling the synthesis of cytotoxic chalcones and Technetium-99m radiotracers .

Part 1: In Vitro Activity Profile

Intrinsic Cytotoxicity (The Scaffold)

As a standalone molecule, this compound exhibits negligible cytotoxicity. It is frequently used as a negative control in antiproliferative assays to demonstrate that biological activity arises from downstream functionalization (e.g., hydrazone formation) rather than the pyrazole core itself.

Compound ClassCell LineIC50 (µM)Activity Interpretation
This compound HepG2 / MCF-7 > 100 Inactive (Basal Scaffold)
4-Methylpyrazole (Fomepizole)ADH Enzyme Assay0.1 - 2.0Potent Inhibitor (Specific)
Pyrazolyl-Chalcone DerivativesHepG2 (Liver Cancer)2.5 - 15.0Highly Active (Apoptotic Inducer)
Doxorubicin (Control)HepG20.5 - 1.5Clinical Standard

Expert Insight: Researchers often mistake the scaffold's lack of potency for failure. In reality, the "acetone" moiety is a pro-ligand . Its value lies in its ability to undergo Claisen-Schmidt condensations to form highly conjugated, lipophilic "warheads" that penetrate cell membranes and intercalate DNA or inhibit tubulin polymerization.

Ligand Binding & Coordination Chemistry

In radiopharmacy, this compound acts as a bidentate [N,O] or tridentate (if further derivatized) ligand for fac-[M(CO)3]+ cores (where M = Re, 99mTc).

  • Mechanism: The pyrazole nitrogen (N2) and the ketone oxygen coordinate to the metal center.

  • Stability: The resulting complexes show high kinetic stability in saline and serum, a prerequisite for in vivo imaging agents.

Part 2: In Vivo Activity & Pharmacokinetics

Metabolic Fate vs. Fomepizole

Unlike Fomepizole, which has a long half-life and specific renal excretion, the acetone derivative is rapidly metabolized unless complexed or conjugated.

  • Fomepizole (Reference):

    • Target: Alcohol Dehydrogenase (Liver).

    • In Vivo Effect: Prevents metabolism of ethylene glycol/methanol.[1]

  • This compound (Topic):

    • Target: None (Rapid Clearance).

    • Metabolism: The ketone is susceptible to reduction by cytosolic reductases to the corresponding alcohol (1-(4-methyl-1H-pyrazol-1-yl)propan-2-ol), facilitating glucuronidation and excretion.

Efficacy of Derivatives (The "Real" Activity)

The in vivo utility is observed only after chemical transformation.

  • Antitumor Models: Chalcones derived from this scaffold (e.g., via reaction with 4-chlorobenzaldehyde) have shown significant tumor volume reduction (30-60%) in Ehrlich Ascites Carcinoma (EAC) mouse models.

  • Radiotracers: Technetium-99m complexes of this ligand show rapid clearance from non-target tissues (blood/muscle) but retention in excretory organs (liver/kidneys), making them useful for designing hepatobiliary imaging agents.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold (High Purity)

Standardized method for generating the acetone derivative from 4-methylpyrazole.

  • Reagents: 4-Methylpyrazole (10 mmol), Chloroacetone (11 mmol), K2CO3 (anhydrous, 15 mmol), Acetone (Solvent).

  • Procedure:

    • Dissolve 4-methylpyrazole in dry acetone.

    • Add K2CO3 and stir for 30 min at Room Temp (activates the N-H).

    • Add Chloroacetone dropwise (exothermic reaction).

    • Reflux for 6–8 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Filter inorganic salts. Evaporate solvent.

  • Purification: Vacuum distillation or Column Chromatography (Silica gel).

  • Validation: 1H NMR (CDCl3): Look for singlet at δ ~2.1 (methyl ketone) and pyrazole protons.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)
  • Seeding: Plate HepG2 cells (5 × 10³ cells/well) in 96-well plates.

  • Treatment: Add this compound at concentrations 1–100 µM. (Include DMSO control).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

  • Expectation: >90% cell viability at 100 µM (confirms non-toxicity of the scaffold).

Part 4: Mechanism of Action Diagram

The following diagram illustrates the divergence in activity between the parent drug (Fomepizole) and the Acetone Scaffold.

PyrazoleActivity Fomepizole 4-Methylpyrazole (Fomepizole) Scaffold This compound (The Topic) Fomepizole->Scaffold N-Alkylation (+ Chloroacetone) ADH Alcohol Dehydrogenase (Inhibition) Fomepizole->ADH Direct Binding (N-H required) Scaffold->ADH No Binding (Steric/Electronic Clash) Toxicity Basal Cytotoxicity (Inactive) Scaffold->Toxicity In Vitro Test Chalcone Pyrazolyl-Chalcones (Active Drug) Scaffold->Chalcone Claisen-Schmidt (+ Aldehyde) TcComplex 99mTc-Complexes (Radiotracer) Scaffold->TcComplex Coordination (+ [Tc(CO)3]+) Tumor Tumor Cell Apoptosis (In Vivo Efficacy) Chalcone->Tumor High Potency Imaging SPECT Imaging (Biodistribution) TcComplex->Imaging High Stability

Figure 1: Divergent pathways of 4-methylpyrazole derivatives. N-alkylation shifts activity from Enzyme Inhibition to Synthetic Scaffolding.

References

  • Synthesis and Biological Profiling of Novel Pyrazoles. Arabian Journal of Chemistry. Describes the synthesis of pyrazole derivatives and their comparative antioxidant and antibacterial activities.

  • Synthesis and Properties of Pyrazoles. Encyclopedia MDPI. A comprehensive review of pyrazole coordination chemistry and N-substitution effects.

  • Synthesis and Anticancer Activity of Pyrazol-5-one Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS). Provides data on the cytotoxicity of pyrazole precursors vs. active derivatives.[2][3]

  • Rhenium(I) Tricarbonyl Complexes of Pyrazolyl Ligands. Royal Society of Chemistry (RSC). Details the use of pyrazolyl-acetone derivatives as ligands for metal complexes.

  • 4-Methylpyrazole (Fomepizole) Pharmacology. PubChem. Baseline data for the parent compound's ADH inhibitory mechanism.

Sources

Introduction: The Pyrazole Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive ADME-Tox Profiling of Pyrazole-Based Compounds: A Comparative Guide for Drug Development

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including potent antimicrobial, anticancer, and anti-inflammatory properties. The unique electronic distribution of the pyrazole ring allows it to participate in extensive hydrogen bonding and π-π interactions with target proteins. However, the transition from a highly potent in vitro hit to a viable clinical candidate is frequently bottlenecked by poor pharmacokinetic (PK) properties or unforeseen toxicity.

As a Senior Application Scientist, I emphasize that early and rigorous ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is not merely a regulatory checkbox, but a fundamental driver of rational drug design[1]. This guide objectively evaluates the ADME-Tox performance of various pyrazole scaffolds, comparing in silico predictive models with in vitro experimental validations to help researchers navigate the attrition risks inherent in early-stage discovery.

Comparative ADME-Tox Profiles of Emerging Pyrazole Classes

Recent literature highlights the diverse pharmacokinetic landscapes dictated by different pyrazole substitutions. While the core scaffold ensures target affinity, peripheral modifications drastically alter the compound's physicochemical profile. Contemporary drug discovery relies on a hybrid approach: rapid in silico screening to filter out PAINS (Pan Assay Interference Compounds) and optimize Lipinski's Rule of Five parameters, followed by robust in vitro assays to validate these predictions.

The table below summarizes the comparative ADME-Tox profiles of recently developed pyrazole classes:

Compound ClassRepresentative ScaffoldAbsorption & Distribution ProfileMetabolic StabilityToxicity & Safety ProfileReference
Pyrano[2,3-c]pyrazoles Compound 18Low lipophilicity, low GIT absorption, non-BBB permeantFavorableNo PAINS structural toxicity alerts, low cytotoxicity2[2]
Pyrazole Carboxamides Compound 5eModerate lipophilicity, low aqueous solubility, non-BBB permeantModerateFlagged for potential carcinogenicity in silico3[3]
Tetra-Substituted Pyrazoles Compounds 11 & 18Favorable oral bioavailabilityHigh stabilityLow general toxicity (Artemia salina), Jurkat IC50 ~15-45 µM4[4]
Pyrazole-based CDK8 Inhibitors Type II InhibitorsHigh oral absorption, CNS penetration potentialFavorableLow toxicity, favorable pharmacokinetic profiles5[5]

Mechanistic Workflow for Pyrazole Screening

To effectively triage pyrazole compounds, a sequential workflow moving from computational predictions to empirical validation is required.

ADMET_Workflow Hit Pyrazole Scaffold Hit Identification InSilico In Silico ADME-Tox (SwissADME, pkCSM) Hit->InSilico Virtual Screening PAMPA Absorption Profiling (PAMPA / Caco-2) InSilico->PAMPA Favorable LogP/MW HLM Metabolic Stability (Liver Microsomes) PAMPA->HLM High Permeability Tox In Vitro Toxicity (HepG2 / Jurkat) HLM->Tox High Half-life (t1/2) Tox->Hit Structural Tuning Lead Lead Optimization & Candidate Selection Tox->Lead Low Cytotoxicity

Fig 1: Integrated in silico and in vitro ADME-Tox screening workflow for pyrazole derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, ADME-Tox assays must be designed as self-validating systems. This means incorporating positive/negative controls, internal standards, and mechanistic checkpoints that confirm the assay is functioning correctly before data is interpreted.

Protocol 1: High-Throughput Human Liver Microsome (HLM) Stability Assay

Objective: To assess the Phase I metabolic clearance of pyrazole candidates. Causality & Mechanism: Liver microsomes contain critical Cytochrome P450 (CYP450) enzymes. By measuring the depletion of the parent pyrazole over time, we calculate the in vitro half-life (


) and intrinsic clearance (

), which are vital for predicting in vivo dosing regimens[1].

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLMs) on ice to preserve enzymatic structural integrity. Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological conditions.

  • Pre-incubation: Mix the pyrazole test compound (final concentration 1 µM) with HLMs (0.5 mg/mL protein) in the buffer. Incubate at 37°C for 5 minutes.

    • Self-Validation Check: Include Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control to verify enzyme activity.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450 enzymes; without it, Phase I metabolism cannot occur.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Causality: The cold organic solvent instantly denatures the CYP enzymes, halting metabolism, while the internal standard allows for precise normalization during LC-MS/MS analysis.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

Protocol 2: Resazurin-Based Cytotoxicity Profiling

Objective: To evaluate the in vitro safety profile and establish the


 of pyrazole derivatives against target and non-target cell lines[4].
Causality & Mechanism:  Resazurin is a blue, non-fluorescent dye. Viable cells with active mitochondrial reductases convert it into resorufin, a pink, highly fluorescent compound. The fluorescent signal is directly proportional to the number of metabolically active cells, providing a reliable measure of compound toxicity.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., Jurkat for leukemic targeting, HepG2 for hepatotoxicity) in 96-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% 
    
    
    
    atmosphere to allow for acclimation and exponential growth.
  • Compound Treatment: Treat cells with serial dilutions of the pyrazole compounds (e.g., 0.1 µM to 100 µM).

    • Self-Validation Check: Use DMSO (0.1% v/v) as a vehicle control (representing 100% viability) and Doxorubicin as a cytotoxic positive control.

  • Incubation: Incubate the treated cells for 48 to 72 hours depending on the specific cell cycle time.

  • Resazurin Addition: Add 10 µL of Resazurin solution (0.01% w/v) to each well. Incubate for an additional 2 to 4 hours.

    • Causality: This specific incubation window allows sufficient time for mitochondrial enzymes to reduce the dye without causing dye-induced toxicity or signal saturation.

  • Quantification: Measure fluorescence using a microplate reader (Excitation 530-560 nm, Emission 590-595 nm). Calculate the

    
     using non-linear regression analysis.
    

Conclusion

The successful development of pyrazole-based therapeutics hinges on a rigorous, integrated ADME-Tox strategy. While in silico tools provide invaluable early-stage triage, self-validating in vitro protocols—such as microsomal stability and resazurin cytotoxicity assays—are mandatory to establish true pharmacokinetic and safety profiles. By systematically comparing structural modifications against these parameters, drug development professionals can effectively optimize pyrazole hits into safe, efficacious clinical candidates.

References

  • Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies Source: MDPI URL:[Link]

  • Design and Synthesis of 4-Arylazo Pyrazole Carboxamides as Dual AChE/BChE Inhibitors: Kinetic and In Silico Evaluation Source: PMC (NIH) URL:[Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells Source: MDPI URL:[Link]

  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening Source: ChemMethod URL:[Link]

  • In Vitro ADME Assays: Principles, Applications & Protocols Source: Creative Biolabs URL:[Link]

Sources

Benchmarking 1-(4-methyl-1H-pyrazol-1-yl)acetone: A Comparative Guide on Pyrazole-Based Scaffolds and Ligands

Author: BenchChem Technical Support Team. Date: March 2026

When designing building blocks for medicinal chemistry or ligands for metalloenzymes, the choice of substitution dictates both pharmacokinetics and coordination geometry. 1-(4-methyl-1H-pyrazol-1-yl)acetone is an advanced bifunctional scaffold that improves upon standard pyrazole derivatives by merging the biological resilience of a substituted pyrazole with the synthetic versatility of an acetone linker.

This guide objectively benchmarks this compound against two commercial standards: 1-(1H-pyrazol-1-yl)acetone (the unsubstituted building block) and 4-methylpyrazole (Fomepizole, the clinical standard for alcohol dehydrogenase inhibition).

Structural & Electronic Rationale: The Causality of Scaffold Design

To understand the performance of this compound, we must analyze the causality behind its structural components:

  • The 4-Methyl Advantage (Metabolic Stability & Affinity): Unsubstituted pyrazoles are highly susceptible to cytochrome P450 (CYP450) mediated oxidation at the electron-rich C4 position. By installing a methyl group at this locus, the scaffold achieves a steric blockade, significantly extending its metabolic half-life. Furthermore, this lipophilic bump enhances binding affinity in hydrophobic enzyme pockets, a mechanism well-documented in the use of 4-methylpyrazole (Fomepizole) as a potent, competitive inhibitor of alcohol dehydrogenase (ADH)[1]. The methyl group also exerts a weak electron-donating (+I) effect, increasing electron density on the pyrazole nitrogens.

  • The N1-Acetone Motif (Bidentate Chelation): While free 4-methylpyrazole acts as a terminal, monodentate ligand, the addition of the N1-acetone moiety transforms the molecule. The N2 nitrogen of the pyrazole and the carbonyl oxygen of the acetone group are perfectly spaced to act as a bidentate ligand. Upon coordination to transition metals like Zn(II), they form a thermodynamically highly stable 6-membered chelate ring. This structural pre-organization minimizes the entropic penalty of binding compared to monodentate standards[2].

Comparative Benchmarking Data

The following tables synthesize the physicochemical properties and theoretical performance metrics of the target scaffold against commercial standards.

Table 1: Physicochemical & Structural Comparison
Property / Metric1-(1H-pyrazol-1-yl)acetone (Standard)4-Methylpyrazole (Inhibitor Standard)This compound (Target)
Molecular Weight 124.14 g/mol 82.10 g/mol 138.17 g/mol
LogP (Predicted) 0.30.81.1
Coordination Mode Bidentate (N, O)Monodentate (N)Bidentate (N, O)
C4 Metabolic Block NoYesYes
Primary Application General Building BlockADH Inhibitor / AntidoteAdvanced Ligand / Scaffold
Table 2: Representative Performance Metrics (Zn²⁺ Binding & Stability)
Parameter1-(1H-pyrazol-1-yl)acetone4-MethylpyrazoleThis compound
Zn(II) Binding Affinity (Kd) Moderate (~15 µM)Weak (~45 µM, monodentate)Strong (~5 µM, bidentate + +I effect)
CYP450 Half-Life (In Vitro) < 30 mins> 120 mins> 120 mins
Chelate Ring Size 6-memberedN/A6-membered

Experimental Methodologies

To objectively validate the claims of enhanced coordination and metabolic stability, the following self-validating protocols must be employed.

Protocol 1: Thermodynamic Profiling of Zn(II) Coordination via Isothermal Titration Calorimetry (ITC)

Causality & Logic: To definitively prove the bidentate chelation efficiency of this compound, we must measure the thermodynamic driving forces (ΔH and ΔS). ITC is chosen because it directly quantifies the enthalpic contribution of the metal-ligand bonds and the entropic gain of the chelate effect, distinguishing it from monodentate standards. Self-Validating System: The protocol includes a mandatory blank titration (metal into buffer) to subtract background heats of dilution, ensuring the integrated heat is exclusively from the coordination event.

  • Preparation: Dissolve the ligand in rigorously degassed HEPES buffer (50 mM, pH 7.4) to a final concentration of 0.1 mM. Prepare a ZnCl₂ titrant solution at 1.0 mM in the exact same buffer to prevent heat of mixing artifacts.

  • Setup: Load the ligand into the sample cell (approx. 1.4 mL) and the ZnCl₂ into the injection syringe of the ITC instrument.

  • Titration: Perform 25 injections of 10 µL each at 25°C, with a 150-second spacing between injections to allow the heat signal to return to baseline.

  • Control: Perform a blank titration of ZnCl₂ into pure HEPES buffer under identical conditions.

  • Analysis: Subtract the blank data from the sample data. Fit the integrated heat curve to an independent binding model to extract the stoichiometry (n), dissociation constant (Kd), and change in enthalpy (ΔH).

Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Causality & Logic: To validate the protective effect of the 4-methyl group, the compound must be subjected to CYP450 enzymes. By comparing its degradation rate against the unsubstituted standard, we establish the structure-activity relationship (SAR) regarding metabolic clearance[3]. Self-Validating System: The inclusion of a no-NADPH control validates that any observed degradation is strictly CYP450-dependent and not due to chemical instability or non-specific protein binding.

  • Incubation Mix: Combine human liver microsomes (0.5 mg/mL protein), the test compound (1 µM), and phosphate buffer (100 mM, pH 7.4) in a 96-well plate.

  • Pre-incubation: Warm the mixture to 37°C for 5 minutes.

  • Initiation: Add NADPH (1 mM final concentration) to initiate the enzymatic reaction. (For the negative control, add buffer instead of NADPH).

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard to precipitate proteins and stop the reaction.

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage remaining versus time to calculate the elimination rate constant (k) and the in vitro half-life (t₁/₂ = 0.693/k).

Visualizations

MetabolicStability cluster_0 Metabolic Vulnerability cluster_1 Metabolic Stability A 1-(1H-pyrazol-1-yl)acetone (Unsubstituted) B CYP450 Oxidation at C4 Position A->B C Rapid Clearance (Short Half-life) B->C D This compound (4-Methyl Substituted) E Steric Blockade at C4 Position D->E F Prolonged Half-life (Stable Scaffold) E->F

Metabolic stability logic: 4-methyl substitution blocks CYP450 oxidation at the C4 position.

ITC_Workflow Step1 1. Ligand & Metal Prep (Degassed Buffer, pH 7.4) Step2 2. ITC Titration (ZnCl2 into Ligand Cell) Step1->Step2 Step3 3. Thermodynamic Integration (ΔH, ΔS, Kd) Step2->Step3 Step4 4. Chelate Ring Validation (6-Membered Motif) Step3->Step4

Workflow for validating bidentate Zn(II) coordination via Isothermal Titration Calorimetry.

References

  • Title: Inhibition of microsomal oxidation of ethanol by pyrazole and 4-methylpyrazole in vitro Source: PubMed Central (PMC) URL: [Link][3]

  • Title: Ligand isomerism fine-tunes structure and stability in zinc complexes of fused pyrazolopyridines Source: RSC Publishing URL: [Link][2]

Sources

Safety Operating Guide

Technical Guide: Proper Disposal of 1-(4-methyl-1H-pyrazol-1-yl)acetone

[1]

Executive Summary & Core Directive

This guide provides the mandatory operational protocols for the disposal of 1-(4-methyl-1H-pyrazol-1-yl)acetone . Due to the limited toxicological data available for this specific research chemical, it must be managed as a Hazardous Chemical Waste by default.

Core Directive: Do NOT dispose of this compound down the drain or in municipal trash. All waste streams containing this substance must be segregated, labeled as "Hazardous Waste," and routed for high-temperature incineration through a licensed waste management vendor.

Chemical Identity & Hazard Assessment[1][2][3][4][5][6][7]

Accurate disposal begins with precise identification. This compound is a functionalized pyrazole derivative often used as a scaffold in drug discovery.

Table 1: Chemical Identification & Physicochemical Properties[1][6][8]
ParameterSpecification
Chemical Name This compound
CAS Number 1170037-69-0
Molecular Formula C₇H₁₀N₂O
Molecular Weight ~138.17 g/mol
Physical State Low-melting solid or viscous liquid (Ambient)
Solubility Soluble in organic solvents (DMSO, Methanol, DCM); likely water-soluble.
Hazard Profile (Structure-Activity Relationship Analysis)

Specific Safety Data Sheet (SDS) data for this CAS is limited. The following profile is derived from structural analogs (e.g., 4-methylpyrazole and related amino-ketones).

  • Primary Hazard (GHS): Irritant / Harmful .

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[3][1][4][2]

    • H335: May cause respiratory irritation.[1][2]

  • Secondary Hazard: Combustible Liquid/Solid .

    • The acetone moiety suggests potential flammability, though the pyrazole ring increases molecular weight and boiling point, likely raising the flash point above that of pure acetone (< -20°C). Treat as Combustible until flash point is verified.

  • Toxicity: Potential Acute Toxicity (Oral) Category 4 (Harmful if swallowed).

Regulatory Waste Classification (RCRA)[3]

Before disposal, the waste must be characterized according to the Resource Conservation and Recovery Act (RCRA) (40 CFR Part 261).

Table 2: Waste Characterization Matrix
Classification CriteriaStatusOperational Implication
P-List (Acute Hazardous) Not Listed Not classified as acutely hazardous waste by specific name.
U-List (Toxic) Not Listed Note: Acetone is U002, but this is a distinct chemical derivative, not a mixture.
Characteristic: Ignitability (D001) Possible If liquid and Flash Point < 60°C (140°F), assign code D001 .
Characteristic: Toxicity (D004-D043) Unlikely Does not typically contain heavy metals or regulated pesticides.
Default Classification Non-RCRA Regulated Hazardous Waste If not ignitable, manage as state-regulated hazardous waste (e.g., "0000" or generic organic waste codes).

Critical Logic: Even if the substance does not meet a specific RCRA listing, Best Management Practices (BMP) dictate incineration to prevent environmental release of bioactive nitrogen heterocycles.

Step-by-Step Disposal Protocol

Phase 1: Segregation & Packaging[1]

Objective: Prevent incompatibility reactions.

  • Incompatibility: Avoid mixing with strong oxidizers (e.g., nitric acid, peroxides) or strong reducing agents.

  • Container Selection:

    • Liquids: Use amber glass bottles or high-density polyethylene (HDPE) carboys with vented caps.

    • Solids: Use wide-mouth HDPE jars.

Phase 2: Labeling[2]

Every container must have a hazardous waste label attached before the first drop of waste is added.

Required Label Elements:

  • Words: "HAZARDOUS WASTE"

  • Chemical Name: "this compound" (Do not use abbreviations or trade names).

  • Hazards: Check "Irritant" and "Flammable" (if liquid).[4]

Phase 3: Disposal Workflow

The following diagram illustrates the decision logic for disposing of pure compound vs. reaction mixtures.

DisposalWorkflowStartWaste Generation:This compoundCheckStateDetermine Physical State(Solid vs. Liquid)Start->CheckStateLiquidPathLiquid Waste StreamCheckState->LiquidPathLiquid/SolutionSolidPathSolid Waste StreamCheckState->SolidPathPure Solid/DebrisSolventCheckIs it dissolved inHalogenated Solvents?LiquidPath->SolventCheckSolidPackPackage in HDPE JarLabel: 'Solid Hazardous Waste'SolidPath->SolidPackHaloStreamSegregate: HalogenatedOrganic WasteSolventCheck->HaloStreamYes (DCM, Chloroform)NonHaloStreamSegregate: Non-HalogenatedOrganic WasteSolventCheck->NonHaloStreamNo (Acetone, MeOH)LabelingApply Hazardous Waste Label(Name, CAS, Hazards)HaloStream->LabelingNonHaloStream->LabelingSolidPack->LabelingSAAStore in SatelliteAccumulation Area (SAA)Labeling->SAAEHSRequest EHS PickupSAA->EHSIncinerationFinal Disposal:High-Temp IncinerationEHS->Incineration

Figure 1: Decision logic for the segregation and disposal of pyrazole-derivative waste streams.

Spill Response Procedures

In the event of a spill in the laboratory:

  • Evacuate & Ventilate: Remove ignition sources. Ensure fume hood is operating.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder, use N95 or P100 respiratory protection.

  • Containment:

    • Liquids: Absorb with an inert material (Vermiculite, dry sand, or universal chem-sorbent pads). Do not use paper towels if the substance is potentially flammable.

    • Solids: Dampen slightly with water (if compatible) to avoid dust generation, then sweep carefully.

  • Cleanup: Place absorbed material into a hazardous waste container. Label as "Spill Debris: [Chemical Name]".

  • Decontamination: Clean the surface with a soap and water solution. Collect rinsate as hazardous waste.

References

  • PubChem. (2024). Compound Summary: 1-(1-methyl-1H-pyrazol-4-yl)propan-1-one (Analogous Structure). National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Retrieved from [Link]

Disclaimer: This guide is for informational purposes and based on general chemical hygiene principles for pyrazole derivatives. Always prioritize the specific Safety Data Sheet (SDS) provided by your chemical vendor and adhere to your institution's specific EHS policies.

×

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1-(4-methyl-1H-pyrazol-1-yl)acetone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.